molecular formula C2H4O2Rh B1585646 Rhodium acetate CAS No. 42204-14-8

Rhodium acetate

Cat. No.: B1585646
CAS No.: 42204-14-8
M. Wt: 162.96 g/mol
InChI Key: NENDHUHGFRLXEN-UHFFFAOYSA-N
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Description

Rhodium acetate is a useful research compound. Its molecular formula is C2H4O2Rh and its molecular weight is 162.96 g/mol. The purity is usually 95%.
The exact mass of the compound Rhodium acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodium acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodium acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

42204-14-8

Molecular Formula

C2H4O2Rh

Molecular Weight

162.96 g/mol

IUPAC Name

acetic acid;rhodium

InChI

InChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

NENDHUHGFRLXEN-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3]

Canonical SMILES

CC(=O)O.[Rh]

Pictograms

Irritant; Health Hazard

Related CAS

5503-41-3
42204-14-8

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Rhodium(II) Acetate Dimer from Rhodium Trichloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhodium(II) acetate dimer,


, is the foundational precursor for a vast library of chiral dirhodium catalysts used in carbene transfer reactions (e.g., cyclopropanation, C–H insertion).[1] Its synthesis from the commercially available Rhodium(III) chloride hydrate (

) is a critical competency for organometallic labs.[1]

This guide details a reductive ligand exchange protocol. Unlike simple metathesis, this process requires the controlled reduction of a


 Rh(III) species to a 

Rh(II) dimer. The protocol presented here prioritizes atom economy and purity , utilizing ethanol as a sacrificial reductant to ensure the complete removal of paramagnetic Rh(III) impurities which can poison downstream catalytic cycles.[1]

Part 1: The Chemistry of Reduction

Mechanistic Insight

The transformation involves two simultaneous processes: ligand substitution (chloride to acetate) and metal reduction (Rh³⁺ to Rh²⁺).[2]

  • The Reductant: Ethanol serves as the sacrificial reducing agent.[1] Under reflux conditions in the presence of Rh(III), ethanol oxidizes to acetaldehyde (and eventually acetic acid), donating electrons to the metal center.[1]

  • The Template Effect: Acetate ions bridge the two rhodium centers, acting as a "template" that facilitates the formation of the Rh-Rh single bond (2.38 Å).[1] Without sufficient acetate concentration, the reduction may lead to mononuclear Rh(II) or metallic Rh(0) colloids (rhodium black).[1]

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from the octahedral monomer to the lantern-type dimer.

RhodiumReduction Rh3 RhCl3·xH2O (Octahedral Rh-III) Inter Intermediate [Rh(OAc)xCl(3-x)] Rh3->Inter + NaOAc, Δ Ligand Exchange Red Reduction Step (EtOH → Acetaldehyde) Inter->Red Reflux Rh2 Rh2(OAc)4 (Paddlewheel Rh-II) Red->Rh2 - 2e⁻ - HCl Rh2->Rh2 Axial Solvation (MeOH/EtOH)

Figure 1: Mechanistic pathway of Rh(III) reduction and dimerization. Note the transition from red (Rh-III) to green (Rh-II).[1]

Part 2: Critical Precursors & Equipment[1]

To avoid the formation of "rhodium black" (metallic precipitate) or unreacted "rhodium red" (RhCl3), strict adherence to reagent quality is required.[1]

ComponentSpecificationScientific Rationale
Rhodium Precursor

(Rh ~38-40%)
Anhydrous

is kinetically inert and will not dissolve or react efficiently.[1] The hydrate water facilitates initial ligand exchange.[1]
Acetate Source Sodium Acetate Trihydrate (

)
Acts as both the ligand source and the base to neutralize HCl generated during substitution.[1]
Solvent 1 Glacial Acetic AcidProvides the acidic medium to prevent hydrolysis of Rh species to hydroxides.[1]
Solvent 2 Absolute EthanolThe reducing agent. Do not use denatured ethanol containing MEK or methanol, as these can alter reduction kinetics.[1]
Inert Gas Nitrogen or ArgonWhile the product is air-stable, the intermediate hydrides are sensitive.[1] An inert blanket prevents re-oxidation.[1]

Part 3: The Optimized Protocol

Yield Target: >85% | Time: ~4-6 Hours | Scale: 1g Rh basis

Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.0 g of

    
      and 4.0 g of 
    
    
    
    in 40 mL of glacial acetic acid and 40 mL of absolute ethanol .
    • Note: The solution will initially appear dark red/brown.[1]

  • Inerting: Fit the flask with a reflux condenser. Cycle vacuum/Nitrogen three times to remove dissolved oxygen.

Phase 2: The Reductive Reflux
  • Heating: Heat the mixture to a gentle reflux (approx. 85-90°C bath temperature).

  • Monitoring (The Color Shift):

    • T=0 hr: Red/Brown (Rh-III species).[1]

    • T=1 hr: Solution darkens; refluxing ethanol begins reduction.

    • T=3-4 hrs: The solution transitions to a distinct emerald green or blue-green .[1]

    • Critical Check: If the solution remains red after 4 hours, add an additional 5 mL of ethanol and continue reflux.

  • Completion: Reflux for a total of 4-6 hours until the color shift is stable and no red hue remains.

Phase 3: Isolation and Purification
  • Concentration: Cool the mixture to room temperature. Remove the solvent in vacuo (rotary evaporator) at 60°C until a dry, dark green solid remains.

    • Caution: This solid contains NaCl and excess NaOAc.[1]

  • Extraction:

    • Redissolve the crude residue in a minimal amount of boiling methanol (~20-30 mL).[1]

    • Filter the hot solution through a fine frit or Celite pad to remove insoluble NaCl.[1]

  • Recrystallization:

    • Cool the filtrate in an ice bath (-10°C) for 12 hours.

    • Collect the blue-green crystals (the methanol adduct:

      
      ) by filtration.[1]
      
  • Desolvation (Optional but Recommended): To obtain the anhydrous emerald green powder, heat the crystals in a vacuum oven at 45-50°C for 2 hours.

Workflow Visualization

SynthesisWorkflow Start Start: RhCl3 + NaOAc (Solvent: AcOH/EtOH) Reflux Reflux 4-6h (N2 Atmosphere) Start->Reflux Reduction Evap Evaporate to Dryness (Remove Solvents) Reflux->Evap Green Soln Extract Extract with MeOH Filter NaCl Evap->Extract Crude Solid Cryst Recrystallize (-10°C) Extract->Cryst Blue Soln Dry Vacuum Dry (Yields Emerald Green Solid) Cryst->Dry Desolvation

Figure 2: Operational workflow for the synthesis and purification of Rh2(OAc)4.[1]

Part 4: Characterization & Quality Control[1]

The purity of


 is best determined by UV-Vis spectroscopy and visual inspection.[1]
The "Traffic Light" Indicator

Rh species exhibit distinct colors based on oxidation state and coordination:

ColorSpeciesDiagnosisAction
Red / Orange Rh(III)Incomplete reduction.[1]Reflux longer with more EtOH.[1]
Emerald Green

(Anhydrous)
Target Product. Proceed to use.[1][3][4]
Blue / Cyan

Solvent adduct (MeOH/H2O).[1]Dry under vacuum to revert to green.[1]
Black Precipitate Rh(0) MetalOver-reduction / Thermal decomp.[1]Filter out; discard if yield is low.
Spectroscopic Data

UV-Vis (in Methanol): The spectrum is dominated by two transitions arising from the metal-metal bond manifold.[1]

  • Band I (HOMO-LUMO):

    
     (Transition: 
    
    
    
    ).[1] This gives the compound its characteristic green/blue color.[1]
  • Band II:

    
     (Transition: 
    
    
    
    or
    
    
    ).[1]

IR Spectroscopy (KBr Pellet):

  • Asymmetric Stretch (

    
    ):  ~1580 cm⁻¹[1]
    
  • Symmetric Stretch (

    
    ):  ~1440 cm⁻¹[1]
    
  • Note: The separation (

    
    ) indicates the bridging coordination mode of the acetate ligands.[1]
    

References

  • Rempel, G. A.; Legzdins, P.; Smith, H.; Wilkinson, G. (1972).[1] Tetrakis(acetato)dirhodium(II) and Similar Carboxylato Compounds. Inorganic Syntheses, 13, 90–91.[1][4] [1]

  • Felthouse, T. R. (1982). The Chemistry, Structure, and Metal-Metal Bonding in Compounds of Rhodium(II). Progress in Inorganic Chemistry. [1]

  • Doyle, M. P.; McKervey, M. A.; Ye, T. (1998).[1] Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.[1][5] (Foundational text on Rh(II) applications).

Sources

The Rhodium(II) Acetate Dimer: Structural Architecture, Bonding Dynamics, and Catalytic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhodium(II) acetate dimer,


, represents a cornerstone in transition metal catalysis, distinguished by its unique "lantern" or "paddlewheel" geometry.[1] Unlike monomeric catalysts, the bimetallic core of this complex allows for cooperative electronic effects that are critical for stabilizing transient metal carbenoids.[2]

This guide deconstructs the


 electronic manifold that dictates its single Rh–Rh bond, explains the lability of its axial sites, and provides a validated protocol for its synthesis.[2] For drug development professionals, we analyze its role as a premier catalyst for stereoselective C–H insertion—a transformation that has revolutionized the late-stage functionalization of pharmaceutical scaffolds.[2][1]

Structural Architecture: The "Paddlewheel" Motif[1]

The structural integrity of rhodium acetate is defined by its ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 point group symmetry.[1] The complex consists of two Rhodium(II) atoms bridged by four acetate ligands.[1][3] This arrangement creates a cage-like structure where the acetate groups act as "paddles" around the Rh–Rh axle.
Geometric Parameters

The Rh–Rh bond length is the defining metric of this system.[2] At approximately 2.39 Å , it is significantly longer than the double or triple bonds found in analogous M-M complexes (e.g., Mo-Mo or Re-Re), consistent with a single bond order.[2][1]

ParameterValueSignificance
Formula


denotes axial ligands (solvent/substrate).[1]
Geometry

(Paddlewheel)
Four bridging carboxylates clamp the dimetal core.[1]
Rh–Rh Bond Length

Å
Indicates a single bond (Bond Order = 1).
Rh–O (Equatorial)

Å
Strong covalent binding to acetate oxygen.[1]
Axial Coordination Open / LabileThe reactive site for catalysis (Lewis acidic).
Visualization of the Core

The following diagram illustrates the connectivity. Note the two vacant axial positions (L) which are critical for substrate binding (e.g., diazo compounds).

RhodiumPaddlewheel Fig 1: Connectivity of Rh2(OAc)4 Core Rh1 Rh Rh2 Rh Rh1->Rh2 2.39 Å OAc1 OAc Bridge Rh1->OAc1 OAc2 OAc Bridge Rh1->OAc2 L2 Axial (Substrate) Rh2->L2 L1 Axial (Solvent) L1->Rh1 OAc1->Rh2 OAc2->Rh2

Electronic Structure & Bonding Nature

To understand the reactivity of


, one must look beyond the geometry to the Molecular Orbital (MO) manifold.[1]
The System

Rhodium is in Group 9.[1] In the +2 oxidation state, each Rh center is


.[2]
  • Total Valence Electrons:

    
     electrons involved in the metal-metal bonding manifold.[1]
    
Molecular Orbital Population

In a


 field, the metal-metal orbitals are ordered by energy as follows:


[1]

Electron Filling (14 electrons):

  • 
    : 2 electrons (Bonding)[1]
    
  • 
    : 4 electrons (Bonding)
    
  • 
    : 2 electrons (Bonding)[1]
    
  • 
    : 2 electrons (Antibonding)[1]
    
  • 
    : 4 electrons (Antibonding)[1]
    
Bond Order Calculation



[1]

Implication: The net bond is a single bond . The population of the antibonding


 and 

orbitals weakens the metal-metal interaction compared to quadruply bonded species (like

), but it leaves the

orbital empty.[1] This electronic configuration renders the axial positions Lewis acidic and capable of accepting electron density from diazo carbon atoms [1].

Catalytic Mechanism: The Carbenoid Cycle[1]

The utility of rhodium acetate in drug discovery stems from its ability to decompose diazo compounds into highly reactive metal carbenes.[1] This process is generally believed to occur via the Doyle-Kirmse or Davies mechanistic pathways.

The Mechanism[1][6][7]
  • Axial Coordination: The nucleophilic carbon of the diazo compound attacks the electrophilic axial site of the Rh dimer.[2]

  • Nitrogen Extrusion:

    
     gas is expelled (irreversible step), generating a transient Rh-Carbene species.
    
  • Carbene Transfer: The electrophilic carbene inserts into a substrate bond (C-H, O-H, C=C).[1]

  • Regeneration: The product dissociates, regenerating the active catalyst.[2]

CatalyticCycle Fig 2: Rh(II) Catalyzed Carbene Transfer Cycle PreCat Rh2(OAc)4 (Pre-Catalyst) DiazoAdduct Diazo Adduct (Rh-C-N2) PreCat->DiazoAdduct + Diazo Substrate Carbene Rh-Carbenoid (Rh=C<) DiazoAdduct->Carbene - N2 (Gas) Carbene->PreCat + Substrate (C-H) (Insertion) Product Functionalized Product Carbene->Product Release

Synthesis & Characterization Protocol

Objective: Synthesize high-purity


 from 

. Scale: 1.0 g basis.
Reagents
  • Rhodium(III) chloride trihydrate (

    
    )[1]
    
  • Sodium acetate trihydrate (

    
    )[1]
    
  • Glacial Acetic Acid[2][1][4][5]

  • Absolute Ethanol[2]

Step-by-Step Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of

    
     and 2.0 g of 
    
    
    
    in a mixture of glacial acetic acid (40 mL) and absolute ethanol (10 mL).
  • Reflux: Equip with a condenser and reflux under nitrogen atmosphere for 4–6 hours.

    • Observation: The solution will shift from deep red (

      
      ) to emerald green (
      
      
      
      ).[1]
  • Concentration: Remove the solvent in vacuo (rotary evaporator) to near dryness.

  • Extraction: The residue contains the product and NaCl. Redissolve the green solid in boiling methanol (approx 50 mL) and filter hot to remove insoluble NaCl.

  • Crystallization: Cool the filtrate to

    
     overnight. Dark green crystals of the methanol adduct 
    
    
    
    will form.[1]
  • Desolvation: Heat the crystals at

    
     under high vacuum (0.1 mmHg) for 2 hours to remove axial methanol, yielding the emerald green powder 
    
    
    
    .
Validation Criteria
  • UV-Vis:

    
     at 
    
    
    
    nm (Band I) and
    
    
    nm (Band II) in methanol.
  • IR Spectroscopy: Characteristic carboxylate stretches at

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).[1]

Applications in Drug Discovery[1][2][9]

For the pharmaceutical scientist, rhodium acetate is not just a reagent; it is a tool for Late-Stage Functionalization (LSF) .

C-H Insertion

The primary application is the insertion of carbenoids into unactivated C-H bonds.[2][1] Because the reaction is stereospecific (retention of configuration), it allows researchers to install functional groups onto complex chiral scaffolds without racemization.

  • Target:

    
     C-H bonds adjacent to heteroatoms (ethers, amines).
    
  • Selectivity: Controlled by the steric bulk of the axial ligands or the electronic nature of the diazo group.[2]

Antibiotic Synthesis

Rhodium carbenoid chemistry is historically significant in the synthesis of Carbapenems (e.g., Thienamycin derivatives).[1] The key step involves the intramolecular cyclization of a diazo-beta-keto ester to form the bicyclic beta-lactam core [2].[2]

Comparison to Other Metals
CatalystReactivity ProfileSelectivity
Rh(II) Dimers High reactivity, tunable via ligandsExcellent for C-H insertion and cyclopropanation.
Cu(I)/(II) Lower cost, moderate reactivityGood for cyclopropanation, less effective for C-H insertion.
Ru(II) High reactivity, different mechanismOften used for alkene metathesis or specific cyclopropanations.

References

  • Cotton, F. A., et al. (1978).[1] "The Structure and Bonding of Dirhodium(II) Tetracarboxylates." Inorganic Chemistry.

  • Doyle, M. P. (1986). "Catalytic Methods for Metal Carbene Transformations." Chemical Reviews.

  • Davies, H. M. L. (2000). "Dirhodium Tetraacetate Catalyzed C-H Insertion." Organic Reactions.[5][6][7][8]

  • Felthouse, T. R. (1982).[1] "The Chemistry, Structure, and Metal-Metal Bonding in Compounds of Rhodium(II)." Progress in Inorganic Chemistry.

Sources

physical and chemical properties of dirhodium tetraacetate

In-Depth Technical Guide: Dirhodium Tetraacetate ( )

Executive Summary

Dirhodium tetraacetate (

12

Structural Characterization: The Paddlewheel Architecture

The chemical identity of


Core Bonding Motifs
  • Rh-Rh Single Bond: The complex features a direct metal-metal bond between two Rh(II) centers (

    
     electronic configuration). The bond order is 1 (single bond), resulting in a diamagnetic ground state.
    
  • Equatorial Ligation: Four acetate ligands bridge the two rhodium atoms. The oxygen atoms of the acetates occupy the equatorial positions, clamping the metal centers in a rigid conformation.

  • Axial Ligation (The Active Site): The axial positions (trans to the Rh-Rh bond) are vacant or occupied by labile solvent molecules (e.g.,

    
    , EtOH). This vacancy is the locus of catalytic activity, acting as a Lewis acidic site for substrate binding (e.g., diazo compounds).[1]
    
Structural Visualization

The following diagram illustrates the connectivity and the critical axial sites responsible for catalysis.

PaddlewheelStructureRh1Rh(II)Rh2Rh(II)Rh1->Rh2Rh-Rh Single Bond(2.39 Å)Acetate1Acetate Bridge 1Acetate1->Rh1Acetate1->Rh2Acetate2Acetate Bridge 2Acetate2->Rh1Acetate2->Rh2Acetate3Acetate Bridge 3Acetate3->Rh1Acetate3->Rh2Acetate4Acetate Bridge 4Acetate4->Rh1Acetate4->Rh2Axial1Axial Site (Vacant/Solvent)[Lewis Acidic]Axial1->Rh1Labile CoordAxial2Axial Site (Vacant/Solvent)[Lewis Acidic]Axial2->Rh2Labile Coord

Figure 1: Schematic representation of the

Physical and Chemical Properties Matrix

The following data consolidates the physicochemical profile of

PropertyValue / DescriptionNote
Formula

Often exists as a dihydrate

Molecular Weight 441.99 g/mol (anhydrous)
Appearance Emerald Green Powder / CrystalsDark green to blue-green depending on solvation
Melting Point > 205°C (Decomposes)Does not melt cleanly; thermal decomposition occurs
Solubility Soluble: MeOH, EtOH, DCM, Water, AcetonitrileInsoluble: Hexane, Ether, TolueneHygroscopic; solubility aids homogeneous catalysis
Magnetism DiamagneticConsistent with paired electrons in Rh-Rh bond
Rh-Rh Bond Length ~2.39 ÅIndicative of single bond character
Oxidation State Rh(II) / Rh(II)Mixed valence species exist but are distinct
Stability Air and Moisture StableCan be stored on the bench; indefinite shelf life if dry

Mechanistic Insight: Catalytic Carbene Transfer

The utility of

The Catalytic Cycle
  • Coordination: The nucleophilic carbon of the diazo compound binds to the axial Lewis acidic site of the dirhodium complex.

  • Extrusion: Nitrogen gas (

    
    ) is expelled, an irreversible entropic driver, forming a highly electrophilic rhodium-carbene intermediate (
    
    
    ).
  • Transfer: The carbene is transferred to the substrate (alkene, C-H bond, etc.). The dirhodium core acts as a template, controlling the trajectory of the insertion.

  • Regeneration: The catalyst is released in its original state, ready for the next cycle.

CatalyticCycleCatRh2(OAc)4(Active Catalyst)AdductRh-Diazo AdductCat->Adduct+ DiazoDiazoDiazo Precursor(R2C=N2)Diazo->AdductN2N2 (Gas)Adduct->N2CarbeneRh-Carbene Intermediate(Rh=CR2)Adduct->Carbene- N2ProductFunctionalized ProductCarbene->ProductCarbene TransferSubstrateSubstrate(Alkene / C-H)Substrate->ProductProduct->CatRegeneration

Figure 2: The catalytic cycle of Rh(II)-mediated diazo decomposition and carbene transfer.[3][4]

Experimental Protocol: Synthesis and Purification

While commercially available, in-house synthesis ensures the removal of Rh(III) impurities which can be detrimental to enantioselective variants of the catalyst.

Reagents[2]
  • Precursor: Rhodium(III) chloride hydrate (

    
    ).
    
  • Ligand Source: Sodium acetate (

    
    ) and Glacial Acetic Acid (
    
    
    ).
  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve

    
     (1.0 g) and 
    
    
    (2.0 g) in a mixture of glacial acetic acid (10 mL) and absolute ethanol (40 mL).
  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (~80-90°C) under an inert atmosphere (

    
     or Ar) for 4 hours.
    
    • Mechanism:[1][4][5][6][7] The ethanol acts as a reducing agent, converting Rh(III) to Rh(II), while acetate ligands displace chlorides. The color will shift from dark red (RhCl3) to emerald green.

  • Concentration: Allow the solution to cool to room temperature. Reduce the volume by 50% using a rotary evaporator to induce crystallization.

  • Isolation: Cool the concentrated mixture in an ice bath for 1 hour. Collect the green precipitate via vacuum filtration using a sintered glass funnel.

  • Purification (Washing): Wash the solid copiously with cold methanol (to remove excess acetate/chloride salts) followed by diethyl ether (to remove residual solvent).

  • Drying: Dry the emerald green crystals under high vacuum (0.1 Torr) at 40°C for 4 hours.

Validation Check:

  • Visual: Product must be emerald green. A reddish hue indicates incomplete reduction or Rh(III) contamination.

  • Yield: Typical yields range from 70-85%.

Applications in Drug Discovery: C-H Functionalization

Case Study: Late-Stage Diversification

In drug development, modifying a lead compound without rebuilding it from scratch is invaluable.

  • Reaction: Intermolecular C-H Insertion.[7]

  • Substrate: A complex pharmacophore with multiple C-H sites.

  • Catalyst Role: By using

    
     (or its chiral derivatives), researchers can insert a carbene moiety (derived from a diazo ester) into a specific C-H bond adjacent to a heteroatom or at a tertiary carbon.
    
  • Outcome: Rapid generation of analogs (SAR study acceleration).

Ligand Exchange for Selectivity

Safety and Handling

Material Safety Data Sheet (MSDS) Highlights:

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Inhalation: May cause respiratory irritation. Handle in a fume hood.

  • Storage: Store in a cool, dry place. While air-stable, long-term storage under inert gas is recommended to prevent slow hydrolysis or oxidation.

  • Disposal: Rhodium is a precious metal. All waste residues should be collected for reclamation/recycling, not disposed of in general chemical waste.

References

  • Original Synthesis & Characterization: Remar, G. A., et al. "The Synthesis and Properties of Dirhodium Tetraacetate." Inorganic Syntheses, vol. 20, 1980.

  • Mechanistic Review: Doyle, M. P., et al. "Catalytic Methods for Metal Carbene Transformations."[1][4] Chemical Reviews, vol. 86, no.[4] 5, 1986, pp. 919–939.

  • C-H Functionalization Applications: Davies, H. M. L., and Manning, J. R. "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, vol. 451, 2008, pp. 417–424. [3]

  • Structural Data (Crystallography): Cotton, F. A., et al. "Structure of Dirhodium Tetraacetate." Acta Crystallographica Section B, vol. 27, 1971, pp. 1664-1671.

  • Safety Data: PubChem. "Dirhodium Tetraacetate - Compound Summary." National Library of Medicine.

Mechanistic Architectures: A Technical Guide to Rhodium(II) Acetate Coordination and Ligand Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhodium(II) acetate,


, is the archetypal "paddlewheel" complex, a structural motif that has revolutionized modern organic synthesis and metallodrug development. Its utility stems from a unique dichotomy in coordination dynamics: the equatorial  positions provide a robust, tunable scaffold that dictates stereoelectronic environment, while the axial  positions remain kinetically labile, serving as the active site for substrate activation (e.g., diazo decomposition, carbene transfer).

This guide provides a deep technical analysis of the coordination chemistry governing these two distinct spheres. It moves beyond basic descriptions to explore the mechanistic causality of ligand exchange, the electronic tuning of catalytic intermediates, and the specific protocols required to synthesize high-value chiral derivatives.

Structural Fundamentals: The Paddlewheel Core

The efficacy of rhodium(II) acetate lies in its


-symmetric lantern structure. Two rhodium atoms are bridged by four acetate ligands, locking the metals into a specific proximity that facilitates a single Rh–Rh bond.[1]
Electronic Architecture
  • Rh Oxidation State: +2 (

    
     configuration).
    
  • Rh–Rh Bond: A single

    
     bond resulting from the overlap of 
    
    
    
    orbitals. The bond length is typically 2.38–2.40 Å in the tetraacetate.
  • Axial Vacancy: The

    
     orbitals point outward along the 
    
    
    
    -axis, creating an electrophilic site (LUMO character) ready to accept Lewis bases (solvents, substrates, or biomolecules).
The Two Coordination Spheres
FeatureEquatorial Sphere (

)
Axial Sphere (

)
Ligands 4x Acetate (bridging)2x Solvent/Substrate (terminal)
Bond Type Covalent, ChelatingDative, Labile
Exchange Rate Slow (

at elevated T)
Fast (Diffusion controlled)
Function Stereoelectronic TuningCatalytic Active Site

Coordination Dynamics & Ligand Exchange

Understanding the distinct kinetics of the axial and equatorial positions is critical for rational catalyst design.

Axial Ligation: The "Revolving Door"

The axial positions are kinetically labile. In solution, solvent molecules (S) rapidly associate and dissociate:



  • Colorimetric Indicators: The HOMO-LUMO gap (

    
    ) is sensitive to axial donation.
    
    • No Axial Ligand (Gas phase/Vacuum): Green.[1][2]

    • Weak Donor (Water/Methanol): Blue-Green.

    • Strong Donor (Pyridine/Phosphines): Red/Pink.[3]

  • Catalytic Relevance: This lability allows the catalyst to bind a diazo substrate, decompose it to a metal-carbene, transfer the carbene to a substrate, and release the product without decomposing the paddlewheel frame.

Equatorial Exchange: The "Structural Foundation"

Replacing the equatorial acetates requires overcoming a higher activation barrier. The mechanism is generally dissociative , often assisted by protonation of the leaving group.

Mechanism of Equatorial Substitution

The exchange is driven by thermodynamics (pKa differences) and Le Chatelier’s principle (removal of volatile acetic acid).

LigandExchange Start Rh2(OAc)4 (Starting Material) Step1 Protonation of Bridging Acetate Start->Step1 + H+ (from HL) Step2 Monodentate Intermediate Step1->Step2 Rh-O Bond Break Step3 Coordination of New Ligand (HL) Step2->Step3 Ligand Entry End Rh2(L)4 (Substituted Product) Step3->End - AcOH (removed)

Figure 1: Stepwise mechanism for equatorial ligand exchange. The removal of acetic acid is the rate-driving force.

Catalytic Implications: Tuning Reactivity

The choice of equatorial ligand fundamentally alters the reactivity of the axial rhodium-carbene intermediate. This is the "Goldilocks" principle of dirhodium catalysis.

Electronic Tuning
  • Electron-Withdrawing Ligands (e.g.,

    
    ): 
    
    • Effect: Pull electron density from Rh, making the metal more electrophilic.

    • Result: Highly reactive carbenes. Good for unreactive substrates (e.g., unactivated C-H bonds) but often lower enantioselectivity.

  • Electron-Donating Ligands (e.g.,

    
    , Carboxamidates): 
    
    • Effect: Push electron density to Rh, stabilizing the electrophilic carbene.

    • Result: More selective ("tamed") carbenes. High enantioselectivity but requires reactive diazo substrates.

Chiral Ligand Classes
ClassLigand ExampleKey Application
Carboxylates

-Phthaloyl amino acids (PTTL)
Intermolecular C-H insertion
Carboxamidates Pyrrolidinones (MEPY, MEOX)Intramolecular Cyclopropanation
Phosphates Binaphthyl phosphates (TRISPHAT)Combined Lewis Acid/Carbene catalysis

Biological Context: Metallodrug Mechanism[6]

Rhodium(II) carboxylates exhibit antitumor activity distinct from platinum drugs (cisplatin).

  • Target: While cisplatin primarily targets DNA (forming intrastrand crosslinks), rhodium(II) complexes have been shown to inhibit RNA Polymerase .

  • Mechanism: The axial sites bind to histidine (imidazole nitrogen) or cysteine (thiol) residues in the enzyme active site, blocking transcription.

  • DNA Interaction: When they do bind DNA, they prefer the N7 position of adenine, unlike the N7-guanine preference of platinum.

Experimental Protocols

Protocol A: Synthesis of Chiral Dirhodium Carboxamidates

Rationale: Direct reflux is insufficient due to the high boiling point of acetic acid.[3] We use a Soxhlet extractor to chemically sequester the leaving group.[3]

Reagents:

  • 
     (1.0 eq)
    
  • Chiral Carboxamide Ligand (e.g., S-methyl-2-pyrrolidone-5-carboxylate) (4.2 eq)

  • Solvent: Chlorobenzene (anhydrous)

  • Base: Sodium Carbonate (

    
    ) / Sand mixture
    

Workflow:

  • Setup: Place

    
     and the ligand in a round-bottom flask with chlorobenzene.
    
  • Trap: Fill the Soxhlet thimble with a mixture of oven-dried

    
     and sand. This traps the acetic acid as sodium acetate, preventing the reverse reaction.
    
  • Exchange: Reflux vigorously for 12–24 hours. The color will shift from emerald green (acetate) to violet/red (carboxamidate).

  • Purification: Evaporate solvent. Redissolve in minimal DCM and wash with saturated

    
     to remove excess ligand. Flash chromatography on silica (often requiring 1% MeOH in DCM) yields the pure catalyst.
    
Protocol B: Axial Ligand Titration (UV-Vis)

Rationale: To determine the binding constant (


) of a substrate to the catalyst.
  • Prepare a stock solution of

    
     (
    
    
    
    M) in a non-coordinating solvent (e.g.,
    
    
    ).
  • Record the baseline absorbance (

    
     nm).
    
  • Titrate aliquots of the axial ligand (e.g., acetonitrile, pyridine).

  • Observe the hypsochromic shift (blue shift) or bathochromic shift (red shift) depending on the ligand field strength.

  • Plot

    
     vs. 
    
    
    
    and fit to a 1:1 or 1:2 binding isotherm.

Visualization: The Paddlewheel Scaffold

Figure 2: The


 Paddlewheel geometry. Note the bridging acetates (gray) and the open axial sites (red) for catalysis.

References

  • Rhodium(II) Acetate Structure and Properties Source: Wikipedia / PubChem URL:[Link]

  • Perspective on Dirhodium Carboxamidates as Catalysts Source: Doyle, M. P.[4] (NIH/PMC) URL:[Link]

  • In Situ Observation of Elusive Dirhodium Carbenes Source: Journal of the American Chemical Society URL:[4][5][Link]

  • Inhibition of Transcription by Dirhodium(II) Complexes Source: PubMed / NIH URL:[Link]

  • Preparation and Properties of Anhydrous Rhodium(II) Acetate Source: Inorganic Chemistry (ACS) URL:[Link]

Sources

Methodological & Application

Application Note: Rhodium(II) Acetate Catalyzed Cyclopropanation of Alkenes

[1][2][3]

Introduction & Scope

Cyclopropanes are privileged structural motifs in medicinal chemistry, serving as conformationally restricted mimetics of amino acids and increasing metabolic stability in drug candidates. The transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes is the most versatile method for their construction.

Among the catalysts available, Rhodium(II) Acetate Dimer (

Key Advantages of this Protocol:

  • High Turnover:

    
     is active at low loadings (0.5 – 1.0 mol%).
    
  • Operational Simplicity: The catalyst is air-stable (though the reaction requires inert atmosphere).

  • Safety-Centric Design: Emphasizes controlled addition of high-energy diazo reagents.

Mechanistic Principles

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via a metal-carbene intermediate .[1][2] The dirhodium core acts as an electrophile, facilitating the decomposition of the diazo reagent.

The Catalytic Cycle
  • Coordination: The diazo compound binds to the axial site of the dirhodium cage.

  • Extrusion: Nitrogen gas (

    
    ) is expelled, generating a highly electrophilic Rh-carbene species.
    
  • Cycloaddition: The electron-rich alkene attacks the carbene carbon. This step is generally concerted but asynchronous.

  • Release: The cyclopropane product dissociates, regenerating the catalyst.

Pathway Visualization

RhodiumCycleCatRh₂(OAc)₄(Active Catalyst)ComplexRh-Diazo ComplexCat->Complex+ DiazoDiazoDiazo Compound(N₂=CHCO₂Et)Diazo->ComplexCarbeneRh-Carbene Intermediate(Rh=CHCO₂Et)Complex->Carbene- N₂N2N₂ (Gas)Complex->N2ProductCyclopropane ProductCarbene->Product+ AlkeneAlkeneAlkene SubstrateAlkene->ProductProduct->CatRegeneration

Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropanation. The formation of the Rh-carbene is the rate-determining step in diazo decomposition.

Critical Safety Parameters (Read Before Experimentation)

WARNING: Diazo compounds are high-energy reagents.[3] Ethyl Diazoacetate (EDA) is toxic and potentially explosive if heated or concentrated.[3]

  • Controlled Addition: Never add the full equivalent of diazo compound at once. A high concentration of diazo reagent leads to carbene dimerization (forming fumarates/maleates) rather than cyclopropanation. It also risks a thermal runaway.

  • Ventilation: Perform all operations in a functioning fume hood.

  • Blast Shield: Use a safety shield when handling >1 gram of diazo material.

  • Quenching: Unreacted diazo compounds can be quenched with acetic acid or dilute HCl.

Standard Experimental Protocol

Target Reaction: Cyclopropanation of Styrene with Ethyl Diazoacetate.[4]

Materials & Reagents
ReagentRoleEquiv.Notes
Styrene Substrate2.0 - 5.0Excess ensures high yield based on diazo.
Ethyl Diazoacetate (EDA) Reagent1.0Limiting reagent. Commercial solution (contains DCM) is preferred.

Catalyst0.005 - 0.01Green powder. Hygroscopic; store in desiccator.
Dichloromethane (DCM) SolventN/AAnhydrous. Water can cause O-H insertion side products.
Step-by-Step Procedure

Step 1: Catalyst Activation & Substrate Loading

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charge the flask with

    
     (1.0 mol%) and the Alkene (5.0 equiv).
    
  • Add anhydrous DCM (concentration relative to alkene ~ 0.5 M). The solution should appear pale green/blue.

Step 2: Slow Addition (The "Doyle" Technique)

  • Dissolve Ethyl Diazoacetate (1.0 equiv) in DCM ( dilute to ~10 mL total volume for a 1 mmol scale reaction).

  • Load this solution into a gas-tight syringe fitted to a syringe pump .

  • Insert the needle through a septum into the reaction flask.

  • Start stirring vigorously.

  • Initiate addition: Set the pump rate to add the diazo solution over 4 to 8 hours .

    • Why? Maintaining a low steady-state concentration of the diazo species minimizes carbene dimerization and favors the reaction with the alkene.

Step 3: Monitoring & Workup

  • Once addition is complete, stir for an additional 1-2 hours.

  • TLC Check: Monitor the disappearance of the yellow diazo color (if visible) and the formation of the product.

  • Quench: No active quench is usually required if

    
     evolution has ceased. If unsure, add a few drops of acetic acid.
    
  • Concentration: Remove solvent and excess alkene under reduced pressure (Rotary Evaporator).

    • Note: If volatile alkenes were used, they will be removed here. If non-volatile, column chromatography is required for separation.

Step 4: Purification

  • Purify the residue via silica gel flash chromatography (typically Hexanes:EtOAc gradients).

  • The product is usually a mixture of trans (major) and cis (minor) diastereomers.

Experimental Workflow Diagram

WorkflowSetup1. Setup(Ar, Catalyst, Alkene in DCM)Addition2. Syringe Pump Addition(Diazo solution over 4-8h)Setup->AdditionReaction3. Reaction(N₂ evolution, Color change)Addition->ReactionWorkup4. Workup(Evaporation -> Column)Reaction->Workup

Figure 2: Operational workflow emphasizing the slow addition technique.

Data Interpretation & Optimization

Stereochemical Outcomes
5racemate
  • Trans-Selectivity: For styrene derivatives, the trans (anti) isomer is generally favored due to steric repulsion between the ester group of the carbene and the substituent on the alkene during the approach.

  • Solvent Effect: Non-polar solvents (Pentane, Hexane) often slightly enhance diastereoselectivity compared to DCM, but solubility of the catalyst can be an issue.

Table 1: Representative Substrate Scope & Selectivity

SubstrateMajor ProductTypical YieldTrans:Cis Ratio (approx)
Styrene trans-2-phenylcyclopropane carboxylate75 - 90%60:40 to 75:25
1-Octene trans-2-hexylcyclopropane carboxylate60 - 75%55:45
Cyclohexene Bicyclo[4.1.0]heptane derivative50 - 65%exo favored
Ethyl Vinyl Ether 2-ethoxycyclopropane carboxylate80 - 95%60:40
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Addition of diazo was too fast.Increase addition time (e.g., from 4h to 10h) or dilute diazo solution further.
Catalyst Color Change (Purple) Poisoning or oxidation of Rh(II).Ensure inert atmosphere (Ar/N2). Use fresh catalyst.
No Reaction (

not evolving)
Catalyst inactive or temp too low.Gently warm the flask to 30-35°C to initiate.
O-H Insertion Products Wet solvent.Distill DCM over

or use molecular sieves.

References

  • Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.
  • Doyle, M. P. ; Bagheri, V.; Wandless, T. J.; Harn, N. K.; Brinker, D. A.; Eagle, C. T.; Loh, K. L. "Exceptionally high trans (anti) stereoselectivity in catalytic cyclopropanation reactions."[4] Journal of the American Chemical Society, 1990 , 112, 1906–1912. Link

  • Davies, H. M. L. ; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003 , 103, 2861–2904. Link

  • Lebel, H. ; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003 , 103, 977–1050. Link

  • Dudley, M. E. ; Morshed, M. M.; Hossain, M. M.[3] "Synthesis of 5-Chloro-3-ethoxycarbonylbenzofuran." Organic Syntheses, 2008 , 85, 57. (Detailed safety protocols for diazo handling). Link

Catalytic Mastery: Rhodium(II) Acetate-Mediated Ylide Formation and Sigmatropic Rearrangements

[1][2][3]

Executive Summary

This Application Note details the methodology for utilizing Rhodium(II) acetate (

Target Audience: Synthetic organic chemists, process chemists, and medicinal chemists focusing on high-value scaffold synthesis.

Mechanistic Insight & Causality

The efficiency of this transformation relies on the unique "paddlewheel" structure of the dirhodium(II) catalyst. Unlike copper or palladium catalysts,

The Catalytic Cycle[4]
  • Diazo Activation: The diazo compound coordinates to the axial site of the Rh dimer.

  • Carbenoid Formation: Nitrogen (

    
    ) is extruded (rate-limiting step), generating a highly electrophilic Rh-carbenoid species.
    
  • Nucleophilic Capture: A Lewis basic heteroatom (O, S, N) from the substrate attacks the electrophilic carbene carbon.

  • Ylide Formation: The metal dissociates, releasing a free onium ylide (zwitterionic intermediate).

  • Sigmatropic Rearrangement: The ylide undergoes a symmetry-allowed rearrangement (usually [2,3]-sigmatropic shift) to form the final product with high stereocontrol.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the divergence between the desired pathway and competitive side reactions (dimerization).

RhodiumCatalysisRh_CatRh2(OAc)4 CatalystComplexRh-Diazo ComplexRh_Cat->ComplexCoordinationDiazoDiazo Substrate(R-CHN2)Diazo->ComplexCarbenoidRh-Carbenoid(Electrophilic)Complex->Carbenoid- N2 (Rate Limiting)N2N2 (Gas)Complex->N2Carbenoid->Rh_CatDissociationYlideFree Onium YlideCarbenoid->YlideNu: Attack(- Rh Catalyst)DimerCarbene Dimer(Side Product)Carbenoid->DimerReaction with Diazo(High Conc.)NucleophileSubstrate (Nu:)(Allyl Ether/Sulfide)Nucleophile->YlideProductRearranged Product(C-C Bond Formed)Ylide->Product[2,3]-SigmatropicRearrangement

Figure 1: Catalytic cycle of Rh(II)-mediated ylide formation and rearrangement. Note the critical divergence where high diazo concentration leads to dimerization.

Critical Experimental Parameters

To maximize chemoselectivity (ylide formation vs. C-H insertion or dimerization), specific variables must be controlled.

ParameterRecommended ConditionScientific Rationale
Catalyst Loading 0.5 – 2.0 mol%Rh(II) is highly active. Higher loading (>2%) increases the risk of "carbene dimerization" (formation of fumarates/maleates).
Solvent DCM, Benzene, or TolueneNon-nucleophilic solvents are required. Polar/nucleophilic solvents (THF, MeCN) can coordinate to Rh or react with the carbene.
Concentration 0.01 M – 0.05 M (Final)Critical: Low steady-state concentration of diazo is essential to prevent the carbene from reacting with unreacted diazo precursor.
Addition Rate Slow Addition (Syringe Pump)Adding diazo over 1–4 hours ensures the nucleophile is always in large excess relative to the carbene.
Temperature Reflux (40°C – 110°C)Higher temperatures facilitate the

extrusion step and the subsequent rearrangement energy barrier.
Atmosphere Inert (

or Ar)
Prevents oxidation of the catalyst and moisture interference (water competes as a nucleophile).

Standardized Protocol: [2,3]-Sigmatropic Rearrangement

Safety Pre-Requisites
  • Explosion Hazard: Diazo compounds are potentially explosive.[1] Never heat neat diazo compounds. Always use a blast shield.

  • Ventilation: Perform all operations in a fume hood to manage

    
     evolution and solvent vapors.
    
Materials
  • 
     (Commercial grade, green powder).
    
  • Substrate (e.g., Allyl phenyl ether or Allyl sulfide).

  • Diazo source (e.g., Methyl phenyldiazoacetate).[2]

  • Anhydrous Dichloromethane (DCM).

  • Syringe pump with gas-tight syringe.

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Flush the system with Argon for 15 minutes.

  • Catalyst & Substrate Charge:

    • Add the nucleophilic substrate (1.0 equiv, e.g., 1.0 mmol) to the flask.

    • Add

      
       (1.0 mol%, 0.01 mmol).
      
    • Dissolve in anhydrous DCM (volume calculated to reach 50% of final volume).

  • Diazo Preparation:

    • Dissolve the diazo compound (1.2 equiv) in anhydrous DCM in a separate vial.

    • Load this solution into a gas-tight syringe.

  • Reaction Initiation:

    • Bring the reaction mixture in the RBF to a gentle reflux (approx. 40°C for DCM).

    • The Critical Step: Position the syringe needle through a septum directly into the reaction flask (above the liquid level).

    • Initiate the syringe pump to add the diazo solution over 2 to 4 hours .

    • Observation: Nitrogen gas evolution (bubbling) should be visible but controlled.

  • Completion & Quench:

    • After addition is complete, stir at reflux for an additional 30 minutes to ensure full decomposition of the diazo species.

    • Cool to room temperature.[3]

    • Self-Validation Check: Analyze a crude aliquot by TLC or NMR. Disappearance of the diazo peak (distinctive color or IR signal at ~2100

      
      ) indicates completion.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotovap).

    • Note: Rhodium residues are minimal but can be removed by filtering through a short plug of silica gel or celite.

    • Purify via flash column chromatography.

Experimental Workflow Diagram

WorkflowStartStart:Dry Glassware & Ar PurgeSoln_ASoln A (Flask):Substrate + Rh2(OAc)4in DCMStart->Soln_ASoln_BSoln B (Syringe):Diazo Compoundin DCMStart->Soln_BAdditionSyringe Pump Addition(Slow: 2-4 hrs)@ RefluxSoln_A->AdditionSoln_B->AdditionCheckTLC/NMR Check(Diazo consumed?)Addition->CheckCheck->AdditionNo (Stir longer)QuenchCool & Conc.Check->QuenchYesPurifyFlash ChromatographyQuench->Purify

Figure 2: Operational workflow for ensuring safe and efficient diazo addition.

Troubleshooting & Optimization (Self-Validating System)

ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Diazo concentration too high (Carbene dimerization).Increase solvent volume or decrease addition rate (e.g., extend from 2h to 6h).
O-H Insertion Product Water present in solvent (Water is a better nucleophile than the substrate).Re-dry solvent using activated molecular sieves; ensure strict inert atmosphere.
No Reaction Catalyst poisoning or "Old" Diazo.

is robust, but check diazo quality (IR ~2100

). Ensure temperature is high enough to overcome activation energy.
C-H Insertion Competition Substrate lacks sufficient nucleophilicity.Switch to a more electron-deficient Rh catalyst (e.g.,

) to increase carbene electrophilicity, making it more discriminating for the heteroatom.

References

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[4][5][6][7][8][9] Chemical Reviews, 86(5), 919–939.

  • Padwa, A. , & Weingarten, M. D. (1996). Cascade processes of metallo carbenoids.[5] Chemical Reviews, 96(1), 223–270.

  • Davies, H. M. L. , & Beckwith, R. E. J. (2003).[6] Catalytic enantioselective C-H activation by means of metal-carbenoid-induced C-H insertion. Chemical Reviews, 103(8), 2861–2904.[6]

  • Wirth, T. , et al. (2014).[3] Safe Generation and Direct Use of Diazoesters in Flow Chemistry.[10] Synlett, 25, 871-875.[3]

  • Jana, S. , et al. (2021).[11] Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions.[11] Chemistry – A European Journal, 27(4), 1270-1281.

rhodium acetate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rhodium(II) Acetate in the Synthesis of Pharmaceutical Intermediates

Abstract

Rhodium(II) acetate dimer,


, is a premier catalyst in pharmaceutical synthesis, renowned for its ability to tame high-energy diazo intermediates and channel them into precise C–C and C–Heteroatom bond-forming events. This guide details the mechanistic underpinnings and practical protocols for utilizing this catalyst in the synthesis of complex pharmaceutical intermediates, specifically focusing on carbapenem antibiotics and cyclopentanone scaffolds via C–H insertion.

Introduction: The "Magic" of the Paddlewheel

Rhodium(II) acetate is not merely a Lewis acid; it is a molecular architect. Its structure consists of two rhodium atoms bonded to each other (Rh–Rh single bond) and bridged by four acetate ligands, forming a "lantern" or "paddlewheel" geometry.

Why it dominates Pharma:

  • Carbenoid Stabilization: It reacts with diazo compounds to form a transient metal-carbene species. This intermediate is electrophilic enough to react with unactivated bonds but stable enough to avoid the chaotic reactivity of free carbenes.

  • Tunability: While the acetate is the workhorse, the ligands can be exchanged (e.g., for carboxamidates or chiral carboxylates) to fine-tune chemo- and enantioselectivity.

  • Soft Lewis Acidity: It is compatible with many functional groups (ketones, esters, olefins) common in late-stage intermediates.

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle is crucial for troubleshooting. The reaction is driven by the irreversible loss of nitrogen gas (


).

The Pathway:

  • Activation: The diazo carbon attacks the axial open coordination site of the Rhodium dimer.

  • Extrusion:

    
     is expelled, generating the Rh-Carbenoid  species.[1] This is the critical reactive intermediate.
    
  • Transfer: The carbenoid undergoes insertion (into C–H, O–H, N–H) or addition (cyclopropanation).

  • Regeneration: The catalyst is released to re-enter the cycle.

Visualization: Rhodium Carbenoid Catalytic Cycle

RhodiumCycle Start Rh₂(OAc)₄ (Active Catalyst) Complex Diazo-Rh Complex Start->Complex Coordination Diazo Diazo Precursor (R-CN₂-R') Diazo->Complex Carbenoid Rh-Carbenoid (Rh=C(R)(R')) Complex->Carbenoid -N₂ (Rate Limiting) Nitrogen N₂ Gas (Irreversible Loss) Complex->Nitrogen Product Functionalized Product (Insertion/Cyclopropanation) Carbenoid->Product Substrate Interaction Product->Start Catalyst Regeneration

Caption: The Rh(II) catalytic cycle showing the irreversible extrusion of nitrogen to form the reactive electrophilic carbenoid.

Key Applications in Pharmaceutical Synthesis

A. Synthesis of Carbapenem Antibiotics (The "Bicyclic Nucleus")

The most commercially significant application of Rhodium acetate is in the manufacturing of carbapenems (e.g., Thienamycin, Meropenem). The key step is the intramolecular N–H insertion (or C–H insertion depending on the precursor) to close the 5-membered ring fused to the


-lactam.

Case Study: Cyclization of Diazo-β-ketoesters In the synthesis of the carbapenem nucleus, a diazo intermediate is cyclized to form the bicyclic keto-ester. This reaction is highly sensitive to moisture and requires strict control of the diazo concentration to prevent dimerization.

B. Intramolecular C–H Insertion

This reaction allows for the "activation" of an inert C–H bond to form a C–C bond, often creating cyclopentanones or lactones. This is a powerful tool for building core scaffolds in alkaloids and terpenes.

Detailed Protocols

Protocol 1: Synthesis of Carbapenem Bicyclic Nucleus

Target: Formation of the 1-azabicyclo[3.2.0]heptane system.

Reagents:

  • Precursor: 4-allyl-3-diazo-2-oxobutyrate derivative (1.0 equiv)

  • Catalyst:

    
     (0.5 – 1.0 mol%)
    
  • Solvent: Anhydrous Toluene or DCM (Degassed)

Step-by-Step Methodology:

  • Catalyst Preparation: Charge an oven-dried reactor with

    
     (0.5 mol%) and anhydrous toluene. Heat to reflux (or 40–80°C depending on diazo stability).
    
    • Expert Tip: The solution should be emerald green. A color change to brown/black indicates catalyst decomposition or poisoning.

  • Slow Addition (Critical): Dissolve the diazo precursor in toluene. Add this solution dropwise to the hot catalyst mixture over 2–4 hours.

    • Why? High stationary concentration of diazo leads to "azine" formation (dimerization) or polymerization. Starving the reaction ensures the diazo reacts with the catalyst, not itself.

  • Monitoring: Monitor

    
     evolution. The reaction is complete when gas evolution ceases and TLC/HPLC shows consumption of the diazo peak (distinctive UV absorption).
    
  • Workup: Cool the mixture. For high-purity API steps, pass the solution through a scavenger cartridge (see Section 5) to remove Rh. Evaporate solvent to yield the bicyclic keto-ester.

Protocol 2: Regioselective C–H Insertion (Taber Cyclization)

Target: Synthesis of


-aryl cyclopentanones.

Reagents:

  • Precursor:

    
    -diazo-
    
    
    
    -phenyl ketone (1.0 mmol)
  • Catalyst:

    
     (1.0 mol%)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under Argon, dissolve

    
     (4.4 mg, 0.01 mmol) in 10 mL DCM.
    
  • Addition: Dissolve the diazo ketone (1.0 mmol) in 5 mL DCM. Add via syringe pump over 1 hour at room temperature.

    • Note: C–H insertion is faster than N–H insertion; room temperature is often sufficient.

  • Quench: Once the diazo spot disappears (TLC), filter the mixture through a short pad of silica gel to remove the bulk catalyst.

  • Purification: Concentrate and purify via flash chromatography.

Data Summary: Solvent Effects on Yield

Solvent Temperature Yield (%) Notes
DCM 25°C 88% Standard for C-H insertion.
Toluene 80°C 92% Higher T favors difficult insertions.

| THF | 60°C | 45% | Coordinating solvents inhibit the catalyst. |

Catalyst Removal and Safety

Rhodium Removal (API Purity): Leaving Rhodium in a drug substance is strictly regulated (ICH Q3D guidelines).

  • Resin Scavengers: Use thiourea-functionalized silica or polystyrene resins (e.g., SiliaMetS® Thiol). Stir the crude product solution with 10 wt% scavenger for 4 hours at 40°C.

  • Activated Carbon: Effective for bulk removal but less selective than functionalized resins.

Safety: Handling Diazo Compounds

  • Shock Sensitivity: Isolate diazo intermediates only if necessary. Preferably, generate them in situ or use them immediately in solution (telescoping).

  • Ventilation: The reaction generates

    
     gas. Ensure the reactor is vented to a bubbler to prevent pressure buildup.
    
Visualization: Safe Handling Workflow

SafetyWorkflow cluster_0 Generation cluster_1 Catalysis cluster_2 Purification Step1 Diazo Formation (In Situ / Soln) Step2 Slow Addition to Rh Catalyst Step1->Step2 Telescoped Stream Step3 N₂ Venting (Pressure Control) Step2->Step3 Reaction Step4 Rh Scavenging (Resin/Carbon) Step3->Step4 Completion Step5 API Isolation Step4->Step5

Caption: Operational workflow for safe diazo handling, emphasizing pressure control and metal scavenging.

References

  • Rhodium(II) Acetate Dimer Applications. Sigma-Aldrich Product Sheet.

  • Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Taber, D. F., & Tian, W. (2007).[2] Journal of Organic Chemistry.

  • Synthesis of the Carbapenem Ring System. ResearchGate (Abstract).

  • Practical Synthesis of Ertapenem Sodium. PubMed (Merck Process Research).

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates. ACS Organic Process Research & Development.

Sources

Advanced Protocol: Substrate Scope & Methodology for Rhodium-Catalyzed Intramolecular C-H Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The direct conversion of C(sp³)–H bonds into C–N bonds represents a powerful disconnection in retrosynthetic analysis, particularly for alkaloids and nitrogen-containing pharmacophores. While many metals (Fe, Mn, Ru) catalyze nitrene transfers, dirhodium(II) complexes remain the gold standard for intramolecular applications due to their tunable ligand environment, high functional group tolerance, and predictable stereospecificity.

This guide focuses on the Du Bois Method , utilizing Rh(II) carboxylates to catalyze the oxidative cyclization of sulfamates, carbamates, and sulfamides. Unlike radical pathways that scramble stereocenters, this method proceeds via a concerted asynchronous insertion, preserving chiral information—a critical requirement for drug development.

Mechanistic Foundation

Understanding the mechanism is prerequisite to predicting substrate scope. The reaction does not proceed via a free radical. Instead, it involves a transient, highly electrophilic Rh–nitrene species.

The Catalytic Cycle

The process begins with the oxidation of the Rh(II) dimer to a Rh(II,III) species, followed by coordination of the nitrogen source (e.g., sulfamate ester) and oxidant (e.g., PhI(OAc)₂). The key step is the generation of the metallonitrene, followed by C–H insertion.[1]

RhodiumCatalyticCycle cluster_inputs Reagents Rh_Dimer Rh2(II) Dimer (Resting State) Oxidation Oxidative Addition (+ PhI(OAc)2) Rh_Dimer->Oxidation Nitrene_Gen Rh-Nitrene Species (Electrophilic Intermediate) Oxidation->Nitrene_Gen - AcOH Insertion Concerted C-H Insertion (Transition State) Nitrene_Gen->Insertion 3° > 2° > 1° Selectivity Product_Release Product Release (- AcOH, - PhI) Insertion->Product_Release Product_Release->Rh_Dimer Catalyst Regeneration Substrate Substrate (Sulfamate/Carbamate) Substrate->Nitrene_Gen

Figure 1: The catalytic cycle emphasizes the formation of the electrophilic Rh-nitrene intermediate. Note that the concerted nature of the insertion step is responsible for stereoretention.[2]

Catalyst Selection Guide

The choice of catalyst dictates turnover number (TON) and selectivity.

CatalystLigand TypeKey CharacteristicsRecommended Use Case
Rh₂(OAc)₄ AcetateStandard reactivity. Inexpensive. Susceptible to ligand exchange.General screening; simple 3° C–H bonds.
Rh₂(oct)₄ OctanoateLipophilic variant of acetate.Reactions in highly non-polar solvents (e.g., hexanes).
Rh₂(esp)₂ Strapped dicarboxylateHigh Stability. The "Du Bois" catalyst. Resists chelation/degradation.Standard for complex synthesis. Difficult substrates, intermolecular reactions, low catalyst loading (0.1 mol%).
Rh₂(tpa)₄ TriphenylacetateBulky carboxylate.Enhancing selectivity for 3° over 2° C–H bonds via steric crowding.

Expert Insight: Start with Rh₂(esp)₂ for valuable intermediates.[3] While more expensive, its resistance to dimerization and degradation often allows for lower loadings (1–2 mol%) compared to Rh₂(OAc)₄ (5–10 mol%), offsetting the cost.

Substrate Scope Analysis

The scope is defined by the "Linker" (the nitrogen source) and the "Target" (the C–H bond).

A. The Linker: Regioselectivity Rules

The distance between the nitrogen and the target C–H bond determines ring size.

Linker ClassProduct Ring SizeRegioselectivity PreferenceNotes
Sulfamate (-OSO₂NH₂)6-membered (1,2,3-oxathiazinane)γ-C–H >> δ-C–HMost robust class. Products are precursors to 1,3-amino alcohols.[3][4]
Carbamate (-OC(O)NH₂)5-membered (Oxazolidinone)β-C–H > γ-C–HProducts are precursors to 1,2-amino alcohols. Slower rates than sulfamates.
Sulfamide (-NHSO₂NH₂)6-membered (Thiadiazinane)γ-C–H Precursors to 1,3-diamines.
Urea (-NHC(O)NH₂)5-membered (Imidazolidinone)β-C–H Precursors to 1,2-diamines.
B. The Target: Electronic & Steric Effects

The Rh-nitrene is electrophilic; therefore, electron-rich C–H bonds are inserted preferentially.

  • Bond Order Reactivity:

    • Ether α-C–H (Activated) > 3° C–H > Benzylic > 2° C–H >>> 1° C–H (Inert).

    • Note: Electron-withdrawing groups (EWGs) near the C–H bond deactivate it. A C–H bond α to a ketone or ester is generally too electron-deficient to react.

  • Stereospecificity:

    • Retention: >99% retention of configuration at chiral 3° centers.

    • Implication: You can set a quaternary stereocenter by starting with a tertiary C–H bond on a chiral scaffold.

Standard Operating Protocol (Sulfamate Cyclization)

This protocol utilizes Rh₂(esp)₂ and PhI(OAc)₂ (PIDA) for the cyclization of a sulfamate ester.

Reagents & Equipment[5][6]
  • Substrate: Alkyl sulfamate (1.0 equiv).

  • Catalyst: Rh₂(esp)₂ (0.02 equiv / 2 mol%).

  • Oxidant: PhI(OAc)₂ (1.1 – 1.4 equiv).

  • Additive: MgO (2.3 equiv) – Crucial for neutralizing acetic acid byproduct.

  • Solvent: Isopropyl acetate (iPrOAc) or Chlorobenzene (PhCl). DCM is common but iPrOAc is greener and often gives better conversion.

  • Temperature: 40 °C – 50 °C.

Step-by-Step Workflow

ProtocolWorkflow Setup 1. Setup Mix Substrate, MgO, Rh2(esp)2 in Solvent Reaction 3. Reaction Add Oxidant SLOWLY (over 1-2 hrs) at 45°C Setup->Reaction Oxidant_Prep 2. Oxidant Prep Dissolve PhI(OAc)2 in separate vial Oxidant_Prep->Reaction Syringe Pump Quench 4. Quench Filter through Celite Concentrate filtrate Reaction->Quench Purification 5. Purification Flash Chromatography (EtOAc/Hexanes) Quench->Purification

Figure 2: Workflow for Rh-catalyzed amination. Slow addition of the oxidant is the critical control point.

Detailed Procedure:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under Argon.

  • Charge Solids: Add the sulfamate substrate (1.0 equiv), MgO (2.3 equiv), and Rh₂(esp)₂ (2 mol%).

  • Solvation: Add iPrOAc (0.1 M concentration relative to substrate).

  • Thermal Equilibration: Heat the heterogeneous mixture to 45 °C.

  • Oxidant Addition (The "Self-Validating" Step):

    • Dissolve PhI(OAc)₂ (1.1 equiv) in a minimal amount of solvent.

    • Why? High transient concentrations of oxidant can degrade the catalyst.

    • Action: Add the oxidant solution via syringe pump over 1–2 hours.

    • Visual Check: The reaction should maintain the green/blue hue of the Rh dimer. If it turns brown/black rapidly, the catalyst has decomposed (likely due to fast oxidant addition or lack of acid scavenging).

  • Monitoring: Monitor by TLC. The sulfamate starting material is usually more polar than the cyclic product (oxathiazinane).

  • Workup: Once starting material is consumed, cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove MgO and Rh residues.

  • Purification: Concentrate in vacuo. The byproduct PhI (iodobenzene) is volatile but may require chromatography to separate fully.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or deactivation.Switch to Rh₂(esp)₂ if using acetate. Ensure MgO is fresh and finely powdered (acid kills the active species).
Brown/Black Reaction Mixture Catalyst decomposition.[5]Oxidant added too fast. Use a syringe pump. Lower temperature to 35 °C.
Competing Aziridination Substrate contains an alkene.[6]Alkene aziridination is faster than C–H insertion. Protect alkenes or use steric bulk to direct away from the double bond.
No Reaction on 2° C–H Bond is too strong or sterically hindered.Switch oxidant to PhI(O₂CtBu)₂ (Pivalate). It is more soluble in non-polar solvents and often more reactive.

References

  • Espino, C. G., & Du Bois, J. (2001).[4] A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones.[7] Angewandte Chemie International Edition. Link

  • Espino, C. G., Wehn, P. M., Chow, J., & Du Bois, J. (2001).[4] Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Journal of the American Chemical Society.[1][4] Link

  • Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). Expanding the Scope of C-H Amination through Catalyst Design. Journal of the American Chemical Society.[1][4] Link

  • Fiori, K. W., & Du Bois, J. (2007). Catalytic Intermolecular Amination of C-H Bonds: Method Development and Mechanistic Insights. Journal of the American Chemical Society.[1][4] Link

  • Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012).[3] Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. Accounts of Chemical Research. Link

Sources

Application Note: High-Precision Synthesis of Substituted Furans via Rhodium(II) Acetate Catalysis

Author: BenchChem Technical Support Team. Date: February 2026


-Diazo Carbonyls for Furan Synthesis

Executive Summary

The synthesis of polysubstituted furans is a cornerstone in the production of pharmaceutical intermediates, natural products, and functional materials. While classical methods (e.g., Paal-Knorr) often require harsh acidic conditions, the Rhodium(II) acetate [Rh


(OAc)

] catalyzed decomposition of

-diazo carbonyl compounds
offers a mild, neutral, and highly chemoselective alternative.

This guide details the mechanistic underpinnings and operational protocols for utilizing Rh(II) carbenoids to access furan scaffolds.[1] It covers two primary distinct pathways:

  • Intermolecular [3+2] Cycloaddition: Coupling

    
    -diazo esters with alkynes.
    
  • Intramolecular Cascade Cyclization: Using alkyne-tethered diazo compounds to form fused bicyclic furans.

Mechanistic Principles & Causality[2]

The Rhodium Carbenoid "Push-Pull"

The efficacy of Rh


(OAc)

lies in its ability to decompose diazo compounds (

) to generate a transient metal-carbenoid species. Unlike free carbenes, which are often indiscriminately reactive, the Rh-carbenoid is stabilized by the "lantern" structure of the dirhodium catalyst.
  • Electrophilic Nature: The carbon bound to Rh is highly electrophilic, seeking electron-rich partners (nucleophiles) such as alkynes.

  • Suppression of Side Reactions: The catalyst ligands (acetate) modulate reactivity. However, without a suitable trap (alkyne), the carbenoid will react with the diazo precursor itself (dimerization) or undergo

    
    -hydride elimination.
    
Pathway Logic
  • Intermolecular Route: The Rh-carbenoid adds to an external alkyne, forming a cyclopropene intermediate (or a dipolar metal-complex) which rearranges to the furan. Causality: The regioselectivity is driven by the steric and electronic match between the carbenoid substituents and the alkyne.

  • Intramolecular Route: When the alkyne is tethered to the diazo moiety, the reaction becomes entropically favored, allowing for the formation of complex fused systems (e.g., furo[3,4-c]furans) under high-dilution conditions.

Mechanistic Visualization

The following diagram illustrates the bifurcation between successful furan synthesis and common failure modes (dimerization).

RhodiumFuranMechanism Diazo α-Diazo Carbonyl (Precursor) Carbenoid Rh-Carbenoid Intermediate Diazo->Carbenoid - N2 (Gas Evolution) RhCat Rh2(OAc)4 Catalyst RhCat->Carbenoid - N2 (Gas Evolution) Cyclopropene Cyclopropene/Dipole Intermediate Carbenoid->Cyclopropene + Alkyne (Coordination) Dimer Maleate/Fumarate (Dimerization Side-Product) Carbenoid->Dimer High Diazo Conc. (FAILURE MODE) Alkyne Alkyne Trap (Nucleophile) Furan Substituted Furan (Product) Cyclopropene->Furan Rearrangement

Figure 1: Catalytic cycle showing the critical competition between alkyne trapping (desired) and dimerization (undesired).

Experimental Protocols

Critical Parameters & Optimization

Before executing the protocols, review the optimization matrix below. The success of this reaction depends heavily on the rate of addition of the diazo compound.

ParameterRecommendationScientific Rationale
Solvent DCM, DCE, or TolueneNon-coordinating solvents prevent competition with the carbene for the metal center.
Temperature Reflux (40°C - 110°C)Higher temperatures facilitate the extrusion of N

and the subsequent rearrangement steps.
Addition Rate Very Slow (Syringe Pump)Maintains a low steady-state concentration of the diazo species, preventing carbenoid-diazo dimerization.
Catalyst Loading 0.5 - 2.0 mol%Rh

(OAc)

is robust; higher loading is rarely needed unless the substrate acts as a ligand poison.
Atmosphere Argon or NitrogenOxygen is generally tolerated, but moisture must be excluded to prevent O-H insertion (forming hydroxy esters).
Protocol A: Intermolecular Synthesis of Furans

Target: Synthesis of ethyl 2-methyl-5-phenyl-3-furancarboxylate. Reference: Adapted from Davies et al. (Org. Synth. 1992).[2]

Materials
  • Substrate A: Ethyl diazoacetate (EDA) or Ethyl 2-diazo-3-oxobutanoate (Caution: EDA is shock-sensitive).

  • Substrate B: Phenylacetylene (1.5 - 2.0 equivalents).

  • Catalyst: Rhodium(II) acetate dimer [Rh

    
    (OAc)
    
    
    
    ].[3][4]
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure
  • Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to N

    
     bubbler), and a rubber septum for syringe inlet.
    
  • Catalyst Charge: Add Rh

    
    (OAc)
    
    
    
    (1 mol% relative to diazo) and Phenylacetylene (2.0 equiv) to the flask. Dissolve in anhydrous DCM (0.5 M concentration relative to alkyne).
  • Diazo Preparation: Dilute the diazo compound in DCM (approx. 10 mL DCM per 1 mmol diazo). Note: Dilution is critical for safety and selectivity.

  • Controlled Addition:

    • Bring the catalyst/alkyne solution to a gentle reflux (or 40°C).

    • Load the diazo solution into a gas-tight syringe placed on a syringe pump.

    • Add the diazo solution dropwise over 4–6 hours .

    • Visual Cue: The solution typically turns from green (active catalyst) to brownish. If it turns black immediately, decomposition is occurring too fast.

  • Completion: After addition is complete, stir for an additional hour at reflux.

  • Work-up:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Purification: The residue usually contains the furan and excess alkyne. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Intramolecular Cyclization (Fused Systems)

Target: Synthesis of furo[3,4-c]furan derivatives. Context: This method uses a "diazo-keto ester" with a pendant alkyne.[1]

Step-by-Step Procedure
  • Substrate: Dissolve the 2-alkynyl-2-diazo-3-oxobutanoate (1.0 equiv) in anhydrous Toluene (0.01 M - High Dilution is mandatory ).

  • Catalyst Activation: In a separate flask, dissolve Rh

    
    (OAc)
    
    
    
    (1-2 mol%) in a minimal amount of Toluene.
  • Reaction:

    • Heat the catalyst solution to 80°C.

    • Add the substrate solution slowly (dropwise) to the hot catalyst solution over 1–2 hours.

    • Why Inverse Addition? Adding substrate to catalyst ensures the catalyst is always in excess relative to the unreacted diazo, maximizing the probability of intramolecular reaction over intermolecular dimerization.

  • Monitoring: Monitor N

    
     evolution (bubbler) and TLC.
    
  • Purification: Evaporate toluene and purify via column chromatography.

Safety & Handling (E-E-A-T Critical)

WARNING: Diazo compounds are high-energy species.

  • Explosion Hazard: Ethyl diazoacetate (EDA) and other small diazo compounds can detonate on heating or shock. Never distill neat diazo compounds. Store them in solution at low temperature (-20°C).

  • Ventilation: Rhodium catalysis releases Nitrogen gas (

    
    ). Ensure the system is open to a bubbler to prevent pressure buildup.
    
  • Waste Disposal: Rhodium is expensive and toxic. Collect all heavy metal waste separately. Quench unreacted diazo compounds with acetic acid before disposal.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield / Dimer Formation Diazo addition was too fast.Decrease addition rate (e.g., extend from 4h to 8h). Increase dilution.
Reaction Stalls (Green color persists) Catalyst poisoning or temp too low.Increase temperature to reflux. Check if substrate contains free amines/thiols (catalyst poisons).
Complex Mixture (Many spots on TLC)

-Hydride elimination or C-H insertion.
Switch to a more sterically hindered catalyst (e.g., Rh

(esp)

or Rh

(pfb)

) to favor carbene reactivity.
No Reaction Old/Decomposed Diazo.Verify diazo quality by IR (strong peak at ~2100 cm

).

References

  • Davies, H. M. L. ; Cantrell, W. R.; Romines, K. R.; Baum, J. S.[2] "Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with

    
    -Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate". Organic Syntheses, 1992 , 70, 93.[2]
    
    • [2]

  • Padwa, A.; Austin, D. J.; Hornbuckle, S. F. "Ligand Effects on the Chemoselectivity of the Rhodium(II)

    
    -Diazo Carbonyl Compounds". Journal of Organic Chemistry, 1996 , 61, 63.
    
  • Muthusamy, S.; Gunanathan, C. "Rhodium(II) Acetate Catalyzed Cyclization of 2-Alkynyl-2-diazo-3-oxobutanoates: A Facile Route to Furo[3,4-c]furans". Synlett, 2002, 2002(11), 1783–1786.

  • Gevorgyan, V.; Chuprakov, S. "Rhodium-Catalyzed Synthesis of Multi-Substituted Furans from N-Sulfonyl-1,2,3-triazoles". Organic Chemistry Frontiers, 2014.

  • Wirth, T. ; Müller, S. T. R.[5] "Safe Generation and Direct Use of Diazoesters in Flow Chemistry". Synlett, 2014 , 25, 871.[5]

Sources

protocol for rhodium-catalyzed O-H insertion reactions with diazo compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of Carbon-Oxygen (C-O) bonds via transition-metal-catalyzed carbenoid insertion is a pivotal transformation in modern drug discovery. This guide details the protocol for Rhodium(II)-catalyzed O-H insertion , a reaction that enables the efficient coupling of diazo compounds with alcohols, water, or carboxylic acids to generate


-functionalized ethers and esters. Unlike traditional Williamson ether synthesis, this method operates under neutral conditions, tolerating acid- and base-sensitive functionalities common in complex pharmaceutical scaffolds. This document provides a mechanistic rationale, safety protocols for handling diazo reagents, and a self-validating experimental procedure.

Mechanistic Insight & Causality

To optimize this reaction, one must understand that it does not proceed via a simple nucleophilic attack on the diazo compound. It is a metal-carbene mediated process .

The Catalytic Cycle

The reaction is driven by the electrophilic nature of the Rhodium-carbene intermediate.

  • Diazo Decomposition: The Rh(II) catalyst attacks the diazo carbon, extruding

    
     (the driving force) to form a transient Rh-Carbene  species.
    
  • Nucleophilic Attack: The oxygen atom of the substrate (R-OH) attacks the electrophilic carbene carbon.

  • Ylide Formation: This attack generates a metal-bound oxonium ylide .

  • Proton Transfer: A [1,2]-proton shift (or intermolecular proton transfer) occurs, releasing the Rh catalyst and forming the C-O bond.

Critical Insight for Optimization:

  • The "Carbene Dimerization" Trap: If the concentration of diazo compound is too high relative to the substrate, the highly reactive Rh-carbene will react with unreacted diazo compound to form an alkene dimer (e.g., diethyl fumarate/maleate derivatives). Causality: Slow addition of the diazo component is mandatory to maintain a low steady-state concentration of the carbene, favoring the reaction with the alcohol substrate over dimerization.

Visualization: Catalytic Cycle

RhodiumCatalyticCycle Start Diazo Precursor (R-CN2-EWG) Complex Rh-Diazo Complex Start->Complex Coordination Rh_Catalyst Rh(II) Catalyst (Rh2(OAc)4) Rh_Catalyst->Complex Carbene Rh-Carbene Intermediate (Highly Electrophilic) Complex->Carbene -N2 (Rate Limiting) Ylide Oxonium Ylide (Metal-Bound or Free) Carbene->Ylide + R'-OH (Nucleophilic Attack) Dimer Side Product: Carbene Dimer Carbene->Dimer + Excess Diazo (If addition is too fast) Substrate Substrate (R'-OH) Product O-H Insertion Product (R'-O-CH(R)-EWG) Ylide->Product [1,2]-H Shift - Rh Catalyst Product->Rh_Catalyst Catalyst Regeneration

Figure 1: The catalytic cycle of Rh(II)-mediated O-H insertion. Note the competitive pathway to dimerization if diazo concentration is uncontrolled.

Key Parameters & Optimization

Catalyst Selection
CatalystCharacteristicsBest Use Case

Standard, robust, inexpensive.General O-H insertion with primary/secondary alcohols.

Chelated, highly stable, high turnover.Difficult substrates; low catalyst loading (<0.1 mol%).

Chiral, bulky carboxylate ligands.Enantioselective insertions (though O-H ee is often lower than C-H).

Perfluorobutyrate (electron-deficient).Increases carbene electrophilicity; useful for sterically hindered alcohols.
Solvent Effects
  • Dichloromethane (DCM): The gold standard. Solubilizes most Rh catalysts and diazo compounds.

  • Toluene/Benzene: Used for higher temperature reactions (

    
    C) if the carbene formation is sluggish.
    
  • Water: Uniquely, Rh(II) carbenes are water-tolerant. O-H insertion into water yields

    
    -hydroxy esters.
    

Safety Protocol: Handling Diazo Compounds

WARNING: Diazo compounds (e.g., ethyl diazoacetate, phenyldiazoacetate) are energetic materials.[1][2] They can explode upon exposure to heat, shock, or specific metal surfaces.

  • Blast Shield: All reactions involving >1 mmol of diazo compound must be performed behind a blast shield.

  • No Sharps/Ground Glass: Do not use ground glass joints for neat diazo compounds (friction hazard). Use smooth-walled glassware and Teflon sleeves.

  • Ventilation:

    
     gas is evolved. Ensure the system is open to a bubbler to prevent pressure buildup.
    
  • Quenching: Quench residual diazo with dilute acetic acid or 1M HCl until gas evolution ceases.

Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of


-alkoxy ester via O-H insertion.
Scale:  1.0 mmol (adaptable).
Materials
  • Substrate: Alcohol (1.2 - 2.0 equiv). Note: Excess alcohol improves yield by outcompeting dimerization.

  • Reagent:

    
    -Diazoester (1.0 equiv).
    
  • Catalyst:

    
     (1 mol%).
    
  • Solvent: Anhydrous DCM (0.1 M concentration relative to diazo).

Step-by-Step Workflow
  • Catalyst Activation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature (RT) under Argon/Nitrogen.

    • Add

      
       (4.4 mg, 0.01 mmol) and the Alcohol substrate (1.2 mmol).
      
    • Dissolve in 5 mL of anhydrous DCM.

  • Diazo Preparation:

    • In a separate vial, dissolve the Diazo compound (1.0 mmol) in 5 mL of anhydrous DCM.

    • Critical: Load this solution into a gas-tight syringe.

  • Controlled Addition (The "Slow Add"):

    • Place the reaction flask in a water bath (25°C) or reflux (40°C) depending on diazo stability.

    • Using a syringe pump , add the diazo solution to the catalyst mixture over 1 to 4 hours .

    • Visual Check: Nitrogen bubbles should evolve steadily. If bubbling is vigorous, slow down.

  • Completion & Workup:

    • After addition is complete, stir for an additional 30 minutes.

    • Monitor by TLC (Diazo compounds are bright yellow/orange; disappearance of color usually indicates completion).

    • Concentrate: Remove solvent under reduced pressure. (Rh catalysts are difficult to remove by extraction; direct column chromatography is preferred).

    • Purification: Flash chromatography on silica gel.

Visualization: Experimental Workflow

Workflow Setup Setup: Flask + Alcohol + Rh Cat in DCM Addition Syringe Pump Addition (1-4 Hours) Slow Rate = High Yield Setup->Addition Prep Prep: Diazo in DCM (Syringe) Prep->Addition Reaction Reaction: N2 Evolution Color Change (Yellow -> Clear) Addition->Reaction Workup Workup: Evaporate Solvent Column Chromatography Reaction->Workup

Figure 2: Operational workflow emphasizing the separate preparation of the diazo solution and its slow addition to the catalyst mixture.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Diazo addition too fast.Increase dilution or extend addition time (e.g., from 1h to 4h).
No Reaction (Diazo persists) Catalyst poisoning or inactive.Ensure solvent is amine-free (amines poison Rh). Heat to reflux.[3]
C-H Insertion Side Product Substrate has reactive C-H bonds.[4][5][6]O-H insertion is kinetically favored over C-H. Ensure alcohol is in excess.
Enantioselectivity is Low Dissociation of Ylide.Use chiral catalysts with bulky ligands (

) or switch to Copper-bisoxazoline systems for specific substrates.

References

  • Mechanism of Rhodium-Catalyzed Carbene Formation: Qu, Z. et al. "Mechanism of rhodium-catalyzed carbene formation from diazo compounds." J. Am. Chem. Soc.[7]2005 , 127, 10830. Link

  • Comprehensive Review of O-H Insertion: Davies, H. M. L.; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chem. Rev.[7][8]2003 , 103, 2861. Link

  • Safety in Handling Diazo Compounds: Proctor, L. D.; Warr, A. J. "Scale-up of Diazoacetate Chemistry." Org.[1][2][9][10] Process Res. Dev.2002 , 6, 884. Link

  • Standard Procedure (Organic Syntheses): "Rhodium(II) Acetate-Catalyzed Insertion of Carbenoids." Org.[1][2][9][10] Synth.2008 , 85, 189.[1] Link[1]

  • High Turnover Catalysts: Espino, C. G. et al. "A New Class of Rhodium(II) Catalysts for C-H Insertion." J. Am. Chem. Soc.[7]2004 , 126, 15378. Link

Sources

Rhodium Acetate Catalyzed Cycloaddition of Diazo Compounds: Technical Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational frameworks for utilizing Dirhodium(II) tetraacetate [Rh


(OAc)

] to catalyze the decomposition of diazo compounds for cycloaddition reactions. While Rh

(OAc)

is an achiral, general-purpose catalyst, it remains the industry benchmark for initial screening and reaction discovery due to its robustness and cost-efficiency. This document covers the mechanistic divergence between [2+1] cyclopropanation and [3+2] cycloaddition via carbonyl ylides, supported by rigorous safety protocols for handling high-energy diazo intermediates.

Part 1: Mechanistic Foundation

The utility of Rh


(OAc)

lies in its ability to generate a transient, highly electrophilic metal-carbenoid species from a diazo precursor. This process is driven by the irreversible extrusion of nitrogen gas.
The Catalytic Cycle

The reaction initiates with the coordination of the diazo compound to the axial site of the dirhodium paddlewheel complex.

  • Coordination: The nucleophilic carbon of the diazo compound binds to the open axial coordination site of the Rh(II) dimer.

  • Extrusion: Nitrogen (

    
    ) is expelled, forming a Rhodium-Carbenoid intermediate (
    
    
    
    ).
  • Divergence: The carbenoid is highly electrophilic and will react with the nearest nucleophile.

    • Alkene present: Concerted asynchronous [2+1] cycloaddition (Cyclopropanation).

    • Carbonyl present (Intramolecular): Cyclization to form a carbonyl ylide, followed by [3+2] cycloaddition.[1]

Reaction Pathway Visualization

RhodiumMechanism Rh_Cat Rh2(OAc)4 Catalyst Complex Rh-Diazo Complex Rh_Cat->Complex Diazo Diazo Precursor Diazo->Complex Carbenoid Rh-Carbenoid (Electrophilic) Complex->Carbenoid -N2 (Irreversible) Cyclopropane [2+1] Cyclopropane Product Carbenoid->Cyclopropane + Alkene (Concerted) Ylide Carbonyl Ylide Intermediate Carbenoid->Ylide Intramolecular Cyclization Alkene Alkene Substrate Alkene->Cyclopropane Carbonyl Pendant Carbonyl Carbonyl->Ylide Cyclopropane->Rh_Cat Regeneration FiveRing [3+2] Cycloadduct Ylide->FiveRing + Dipolarophile Dipolarophile Dipolarophile Dipolarophile->FiveRing FiveRing->Rh_Cat Regeneration

Figure 1: Mechanistic divergence of Rh-carbenoids into cyclopropanation or ylide formation pathways.

Part 2: Critical Safety Parameters (The Diazo Rulebook)

WARNING: Diazo compounds are energetic materials. Small-scale synthesis (<1 mmol) is recommended for initial optimization.

ParameterProtocol RequirementRationale
Glassware Fire-polished, defect-free. No ground glass joints for neat diazo storage.Rough surfaces can initiate detonation of concentrated diazo species.
Addition Rate Strictly controlled (Syringe Pump). Typical rate: 1-5 mL/hour.Prevents accumulation of unreacted diazo compound, minimizing explosion risk and carbene dimerization.
Ventilation High-flow Fume Hood.

evolution can pressurize sealed vessels; diazoalkanes are toxic and sensitizers.
Temperature < 30°C for storage. Reaction temps vary (0°C to Reflux).Diazo decomposition is exothermic.[2] Runaway reactions are possible if addition is too fast.
Quenching Acetic Acid or Dilute HCl. Protonation destroys residual diazo functionality safely.

Part 3: Protocol A - Intermolecular [2+1] Cyclopropanation

Target: Synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate. Reaction Class: Intermolecular trapping of Rh-carbenoid by styrene.

Materials
  • Catalyst: Rh

    
    (OAc)
    
    
    
    (1.0 mol%).[3]
  • Diazo Source: Ethyl Diazoacetate (EDA) (Caution: Commercial EDA contains ~15% DCM for stability).

  • Substrate: Styrene (Excess, 2-5 equivalents).

  • Solvent: Dichloromethane (DCM) or Pentane (anhydrous).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add Rh

    
    (OAc)
    
    
    
    (4.4 mg, 0.01 mmol) and Styrene (520 mg, 5.0 mmol).
  • Solvent System: Add anhydrous DCM (5 mL). The solution should appear pale green/blue.

  • Inert Atmosphere: Purge the system with Argon for 5 minutes.

  • Diazo Preparation: Dilute Ethyl Diazoacetate (1.0 mmol, ~114 mg) in 5 mL of anhydrous DCM in a separate chemically resistant syringe.

  • Controlled Addition:

    • Place the reaction flask in a water bath (20-25°C).

    • Using a syringe pump, add the EDA solution dropwise over 4-6 hours .

    • Note: The slow addition is critical to favor the reaction with styrene over the dimerization of EDA (forming diethyl fumarate/maleate).

  • Monitoring: Monitor

    
     evolution (bubbler) and TLC. The green color of the catalyst may turn brownish as the reaction proceeds.
    
  • Workup: Once addition is complete and

    
     evolution ceases, concentrate the mixture under reduced pressure to remove solvent and excess styrene.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 95:5).

Expected Outcome: Mixture of cis and trans cyclopropanes (typically trans-major with Rh


(OAc)

).

Part 4: Protocol B - Tandem [3+2] Cycloaddition (Carbonyl Ylide)

Target: Construction of oxa-bridged polycycles. Reaction Class: Intramolecular carbenoid-carbonyl cyclization followed by intermolecular dipolar cycloaddition.

Concept

This protocol utilizes a "push-pull" mechanism where the Rh-carbenoid is trapped by an internal ketone/aldehyde to form a carbonyl ylide dipole, which is then trapped by an external dipolarophile (e.g., DMAD or a quinone).

Materials
  • Substrate:

    
    -diazo ketone containing a pendant carbonyl group (e.g., 
    
    
    
    -alkoxy-diazoacetophenone derivative).[4]
  • Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents).

  • Catalyst: Rh

    
    (OAc)
    
    
    
    (1-2 mol%).
  • Solvent: Toluene (preferred for higher temperature stability) or DCM.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask equipped with a reflux condenser.

  • Charge: Add Rh

    
    (OAc)
    
    
    
    (1 mol%) and the Dipolarophile (DMAD, 1.2 equiv) to the flask. Dissolve in Toluene (0.1 M concentration relative to diazo).
  • Temperature: Heat the solution to 60-80°C. (Higher temperature helps overcome the activation energy for the initial

    
     loss).
    
  • Addition: Dissolve the

    
    -diazo ketone in Toluene. Add this solution slowly via syringe pump over 2 hours to the heated catalyst/dipolarophile mixture.
    
  • Reaction Logic:

    • Step 1: Rh decomposes diazo

      
       Carbenoid.
      
    • Step 2: Carbenoid attacks pendant carbonyl oxygen

      
       Five-membered cyclic carbonyl ylide.
      
    • Step 3: Ylide undergoes [3+2] cycloaddition with DMAD.

  • Completion: Stir for an additional 30 minutes after addition.

  • Purification: Evaporate toluene. Isolate the bridged ether product via chromatography.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Diazo concentration too high.Decrease addition rate (slower syringe pump). Increase dilution of diazo stock.
No Reaction Catalyst poisoning or old diazo.Use fresh Rh

(OAc)

(should be green). Verify diazo quality by NMR. Ensure anhydrous solvents (water kills carbenoids).
Poor Diastereoselectivity Rh

(OAc)

is achiral and small.
Switch to bulky/chiral catalysts like Rh

(DOSP)

or Rh

(esp)

for better steric control.
C-H Insertion Byproducts Substrate has reactive C-H bonds.[5][6][7][8]Use a non-polar solvent (Pentane/Hexane) to disfavor insertion. Lower temperature if possible.
Optimization Workflow Diagram

Optimization Start Initial Screen: Rh2(OAc)4 + DCM + RT Check Check Yield & Selectivity Start->Check LowYield Problem: Low Yield (Dimerization) Check->LowYield LowSel Problem: Low Diastereoselectivity Check->LowSel FixYield 1. Dilute Diazo Feed 2. Slower Addition Rate LowYield->FixYield FixSel Switch Catalyst: Rh2(DOSP)4 or Rh2(esp)2 LowSel->FixSel

Figure 2: Decision matrix for optimizing Rh-catalyzed cycloadditions.

References

  • Doyle, M. P., et al. (1993). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society.[9] Link

  • Padwa, A., & Weingarten, M. D. (1996).[4] Cascade Processes of Metallo Carbenoids.[4] Chemical Reviews.[4] Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.[4] Link

  • Pirrung, M. C., & Kaliappan, K. P. (2000). Dipolar Cycloaddition of Rhodium-Generated Carbonyl Ylides with p-Quinones.[10][11] Organic Letters.[4][10] Link

  • Procter, G. (2025).[12] Safety in the handling of diazo compounds and azides. (General Safety Reference). Link

Sources

Troubleshooting & Optimization

purification of products from rhodium acetate catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Scavenging of Products from Rhodium(II) Acetate Catalyzed Reactions

Ticket ID: RH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

Rhodium(II) acetate dimer, Rh2(OAc)4 , is a powerful catalyst for carbenoid transformations (cyclopropanation, C–H insertion, ylide formation). However, it presents a dual challenge downstream:

  • Economic: Rhodium is one of the most expensive precious metals (PGMs).

  • Regulatory: It is a Class 2B elemental impurity under ICH Q3D guidelines, requiring strict removal to <10 ppm for parenteral drugs.

The Problem: Unlike heterogeneous catalysts (Pd/C), Rh2(OAc)4 is homogeneous and often soluble in organic solvents (DCM, MeOH), making simple filtration ineffective. It frequently co-elutes with polar products or coordinates to basic nitrogen atoms in the API (Active Pharmaceutical Ingredient), leading to "green" or "brown" contaminated solids.

This guide provides a self-validating workflow to remove Rh residues from >1000 ppm to single-digit ppm levels.

Troubleshooting Guide (Q&A)

Issue 1: "My isolated product has a persistent green or blue-green tint."

Diagnosis: The emerald green color is the distinct signature of the intact Rh2(OAc)4 dimer . If your product is green, you have significant quantities of active catalyst co-precipitating or co-eluting with your material.

Technical Solution: Do not rely on standard silica flash chromatography alone; Rhodium acetate often trails or streaks on silica using polar eluents (MeOH/EtOAc).

Corrective Protocol:

  • Solvent Swap: Rh2(OAc)4 is soluble in DCM and MeOH but poorly soluble in diethyl ether or hexanes.

    • Action: Dissolve crude mixture in minimal DCM, then slowly add Et2O or Hexanes to precipitate the catalyst while keeping the product in solution (if product solubility permits). Filter the green solid.

  • Oxidative Workup (If product is stable):

    • Action: Wash the organic layer with 10% aqueous EDTA (pH 7-8) or a dilute solution of NaOCl (bleach) . This breaks the dimer or chelates the metal, forcing it into the aqueous layer. Note: Test stability on a small aliquot first.

Issue 2: "The product looks clean (white/off-white), but ICP-MS shows >200 ppm Rh."

Diagnosis: You are dealing with colloidal Rh or monomeric Rh species bound to the product. At this level, precipitation is ineffective.[1] You need Chemical Scavenging .

Technical Solution: Use functionalized silica scavengers.[2][3] Activated carbon is a cheaper alternative but often suffers from lower selectivity (yield loss) and handling issues (fine particulates).

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-SH): Best general-purpose scavenger for Rh.

  • SiliaMetS® Thiourea (Si-Thiourea): Superior for Rh(II) and Rh(III) species, particularly if the Rh is coordinated to amines.

Data Validation (Scavenger Efficiency):

Scavenger TypeFunctional GroupAffinity MechanismTypical LoadRec. Solvent
Si-Thiol -SH (Mercaptan)Soft Acid (Rh) - Soft Base (S)1.2 mmol/gTHF, DCM, EtOAc
Si-Thiourea -NH-CS-NH-Chelating Soft Base1.1 mmol/gMeOH, DMF, EtOAc
Activated Carbon High Surface AreaPhysisorptionN/APolar solvents
Issue 3: "My product contains a pyridine/imidazole moiety, and scavenging is failing."

Diagnosis: Competitive Chelation. Your product is acting as a ligand (L), forming stable [Rh-Product] complexes that are stronger than the scavenger's affinity.

Technical Solution: You must "out-compete" the product using a Synergistic Scavenging approach or a Thermal Shift .

Corrective Protocol:

  • Temperature: Heat the scavenging mixture to 50–60°C . Ligand exchange is kinetically slow at room temperature. Heat accelerates the release of the product in favor of the resin.

  • Mixed Bed Resin: Use a 1:1 ratio of Si-Thiol and Si-Thiourea . Case studies (e.g., Mavatrep synthesis) show that this combination can reduce Pd/Rh levels from 1400 ppm to <10 ppm where single resins failed [1].

Visual Decision Workflows

Figure 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on product solubility and contamination level.

RhodiumPurification Start Crude Reaction Mixture (Rh Catalyzed) ColorCheck Is the solid GREEN/BLUE? Start->ColorCheck Solubility Is Product Soluble in Ether/Hexanes? ColorCheck->Solubility Yes (Bulk Rh) ICPCheck Check Metal Content (ICP-MS / XRF) ColorCheck->ICPCheck No (Trace Rh) Precip Method A: Precipitation (Dissolve in DCM -> Add Ether) Filter off Green Solid Solubility->Precip No (Product Insoluble) Scavenger Method B: Silica Scavengers (Si-Thiol / Si-Thiourea) Solubility->Scavenger Yes (Product Soluble) Precip->ICPCheck LevelCheck Rh Content Level? ICPCheck->LevelCheck Chelating Does Product contain N-Heterocycles? LevelCheck->Chelating > 20 ppm Final Final Product (<10 ppm Rh) LevelCheck->Final < 20 ppm Scavenger->Final Chelating->Scavenger No HeatScav Method C: Heated Scavenging (50°C, >4 hrs) or Mixed Resins Chelating->HeatScav Yes HeatScav->Final

Standard Operating Procedures (SOP)

Protocol A: Batch Scavenging (Standard)

Best for: 100 mg to 50 g scales where filtration equipment is available.

  • Calculations: Determine the amount of Rh to remove.

    • Rule of Thumb: Use 5–10 equivalents of scavenger relative to the residual catalyst (not the product).

    • Example: If you used 1 mol% catalyst, use 10 mol% scavenger relative to the product.

  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or DCM). Avoid coordinating solvents (DMF, DMSO) if possible, as they compete with the scavenger.

  • Addition: Add SiliaMetS® Thiol or Thiourea .

  • Incubation: Stir at room temperature for 4 hours .

    • Optimization: If Rh is >1000 ppm, stir overnight or heat to 40°C.

  • Filtration: Filter the suspension through a 0.45 µm PTFE frit or a pad of Celite.

    • Visual Check: The silica beads should turn dark (brown/black) as they capture the metal.

  • Wash: Wash the filter cake with clean solvent to recover entrained product.

Protocol B: Flow Scavenging (Fixed Bed)

Best for: Scale-up (>50 g) or continuous processing.

  • Setup: Pack a stainless steel or glass column with the scavenger resin.

  • Conditioning: Flush the column with 5–10 column volumes (CV) of the reaction solvent.

  • Loading: Pump the product solution through the column.

    • Residence Time: Ensure a contact time of at least 15–30 minutes .

    • Temperature: If kinetics are slow, use a heated column jacket (50°C).

  • Monitoring: Monitor the effluent by UV or rapid colorimetric spot test.

Figure 2: Scavenging Workflow Mechanism

Caption: Mechanism of action for Thiol/Thiourea scavenging of Rhodium species.

ScavengerMech RhSol Soluble Rh Species (Rh-Ligand Complex) Interaction Surface Adsorption (Ligand Exchange) RhSol->Interaction Diffusion Resin Silica-Thiol/Thiourea (Porous Support) Resin->Interaction Bound Immobilized Rh (Rh-S-Silica) Interaction->Bound Strong Chelation Clean Purified API (Filtrate) Interaction->Clean Elution

Regulatory & Safety Reference (ICH Q3D)

When developing pharmaceutical products, strict adherence to ICH Q3D (R2) is mandatory. Rhodium is classified as a Class 2B impurity (low abundance, high toxicity).

Permitted Daily Exposure (PDE) Limits:

Route of AdministrationPDE Limit (µ g/day )Concentration Limit (10g daily dose)
Oral 100 µg10 ppm
Parenteral (IV) 10 µg1 ppm
Inhalation 1 µg0.1 ppm

Note: If your raw material contains Rh, you must demonstrate its removal to these levels in the final Drug Substance. [2]

References

  • Wells, K. M., et al. (2015). "Synergistic Effects in the Scavenging of Pd and Rh from Reaction Mixtures." Organic Process Research & Development, 19(11), 1774–1783.

  • International Council for Harmonisation (ICH). (2022). "Guideline Q3D (R2) on Elemental Impurities." European Medicines Agency.

  • SiliCycle Inc. (n.d.). "Metal Scavenging Solutions: SiliaMetS User Guide." SiliCycle Application Notes.

  • Biotage. (n.d.). "Metal Scavenger User Guide." Biotage Literature.

Sources

preventing catalyst poisoning in rhodium-mediated transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE | Tier: Level 3 (Senior Scientist) Topic: Prevention of Catalyst Poisoning in Rh-Mediated Transformations Ticket ID: Rh-FIX-001

Welcome to the Rhodium Life-Support Unit

Rhodium is among the most versatile yet expensive transition metals in the chemist's arsenal (


14,000/oz historically). When a Rh-catalyzed reaction fails, it is rarely a random event; it is a specific molecular failure mode.

This guide treats your reaction as a patient. We do not guess; we diagnose using kinetic profiling and mechanistic stress tests.

Module 1: The Diagnostic Hub (Triage)

Before adding more catalyst (a costly error), determine if your system is suffering from Poisoning (irreversible deactivation) or Inhibition (reversible slowing).

Visual Triage: The Color Test

Rhodium complexes exhibit distinct colorimetric shifts based on their oxidation state and coordination environment. Use this table to interpret your reaction mixture.

Observed StateLikely DiagnosisTechnical Root CauseAction Required
Bright Orange/Red Active Rh(I) species intact (e.g., Wilkinson's, cationic Rh).Check H₂ pressure or mixing; catalyst is likely fine.
Dark Brown/Black Critical Failure Formation of Rh-Black (colloidal Rh(0)).Ligand dissociation or H₂ starvation. See Module 3.
Pale Yellow/Straw Dormant/Dead Formation of Rh-Carbonyl clusters (inactive).CO poisoning or ligand oxidation.
Green/Blue Oxidative Damage Oxidation to Rh(II)/Rh(III) inactive dimers.Check for O₂ leaks or peroxide contamination.
Workflow: The "Is It Poisoned?" Decision Tree

Use this logic flow to isolate the failure mode.

Rh_Diagnosis Start Reaction Stalled/Slow ColorCheck Check Reaction Color Start->ColorCheck Black Precipitate/Black? ColorCheck->Black YesBlack Rh(0) Aggregation (Rh Black) Black->YesBlack Yes NoBlack Homogeneous Solution? Black->NoBlack No SpikeTest Perform Standard Addition Test NoBlack->SpikeTest Resume Reaction Resumes SpikeTest->Resume Add fresh catalyst StaysDead Reaction Stays Dead SpikeTest->StaysDead Add fresh catalyst Diag2 Catalyst Death (Intrinsic Instability) Resume->Diag2 Catalyst died naturally Diag1 Substrate Impurity (Poisoning) StaysDead->Diag1 Poison is in the flask

Figure 1: Diagnostic logic flow for differentiating between feedstock poisoning and intrinsic catalyst instability.

Module 2: Contaminant Management (The Quarantine)

Rhodium is a "soft" metal center, making it hypersensitive to "soft" nucleophiles (Sulfur, Phosphorus, Selenium) and π-acidic poisons.

The Usual Suspects
  • Sulfur (The Killer): Thiols, thioethers, and disulfides bind irreversibly to Rh, blocking coordination sites. Even ppb levels can kill a reaction [1].

  • Nitrogen (The Inhibitor): Amines (especially primary) and pyridines can compete with olefins for binding.

  • Halides: Chloride or Iodide ions can bridge Rh centers, forming inactive dimers.

Protocol: The Self-Validating Purity Check

Do not assume your starting material is clean just because the NMR looks good. Poisons operate at sub-stoichiometric levels (ppm) invisible to standard NMR.

The "Spiking" Experiment:

  • Set up your standard reaction with 100% catalyst loading.

  • Set up a second reaction with 50% catalyst loading.

  • The Test: If the 50% reaction reaches 50% conversion and stops dead, you have a poison present in the substrate (stoichiometric poisoning). If it proceeds to full conversion but at half the rate, your substrate is clean (kinetic regime).

Decontamination Protocol

If the "Spiking" experiment confirms poisoning, implement this cleaning workflow before wasting more Rhodium.

  • Heteroatom Scavenging:

    • Dissolve substrate in non-polar solvent (DCM or Toluene).

    • Add CuCl (Copper(I) Chloride) or AgNO₃ on Silica (10 wt%).

    • Stir for 2 hours. Cu(I) has a higher affinity for S and N than Rh(I).

    • Filter through a pad of Celite.

  • Recrystallization:

    • Avoid solvents containing stabilizers (e.g., BHT in THF) or trace HCl (in Chloroform), which can react with Rh-H species.

Module 3: Reaction Engineering (Life Support)

Even with pure substrates, Rh catalysts can commit suicide via Aggregation (Rh Black) or Cluster Formation .

Mechanism: The Death Spiral of Rhodium

Rh(I) requires stabilization by ligands (Phosphines) or substrates (Olefins). If the local concentration of H₂ is too low, or if the ligands dissociate, Rh(I) reduces to Rh(0) and aggregates.

Rh_Deactivation Active Active Rh(I) (Ligand Bound) H2_Starve H2 Starvation (Rate Limiting) Active->H2_Starve Poor Mixing Ligand_Loss Ligand Dissociation Active->Ligand_Loss High T Cluster Rh-Carbonyl Clusters Active->Cluster + CO (Hydroformylation) Rh0 Naked Rh(0) H2_Starve->Rh0 Ligand_Loss->Rh0 RhBlack Rh Black (Aggregates) Rh0->RhBlack Irreversible

Figure 2: Mechanistic pathways leading to catalyst death. Note that Rh-Black formation is irreversible.

Prevention Protocols

1. Preventing Rh-Black (The "Grey Death"):

  • Cause: Hydrogen starvation. The reaction is faster than the gas-to-liquid mass transfer. The Rh center, stripped of substrate, reduces itself.

  • Solution:

    • Agitation: Increase stirring rate (RPM) to >1000 to ensure the reaction is not diffusion-controlled.

    • Ligand Loading: Add excess phosphine ligand (e.g., 1.1 to 2.0 equivalents relative to Rh) to shift the equilibrium back toward the coordinated species [2].

2. Preventing Cluster Formation (Hydroformylation):

  • Cause: In hydroformylation, low H₂/CO ratios favor the formation of inactive Rh-carbonyl clusters (e.g., Rh₄(CO)₁₂).

  • Solution: Maintain high partial pressure of H₂. Avoid "CO-rich" conditions during heat-up.

Module 4: FAQ & Troubleshooting Scenarios

Q: My reaction worked on 100mg scale but failed completely on 10g scale. Why? A: This is a classic Mass Transfer Failure . On a small scale, surface-area-to-volume ratio is high, ensuring good H₂ saturation. On a large scale, gas diffusion becomes the bottleneck. The catalyst became "H₂-starved," led to ligand dissociation, and crashed out as Rh-black. Fix: Use a high-pressure reactor with an entrainment impeller, or increase ligand concentration to stabilize the Rh during the "starvation" periods.

Q: The reaction turns yellow to black, but conversion is only 80%. A: You have Product Inhibition . The product (e.g., an amine) might be binding to the catalyst more strongly than the starting material. Fix: Perform the reaction in a solvent that solvates the product well, or add a mild scavenger (like an acidic resin if the product is basic) if it doesn't poison the catalyst itself.

Q: Can I use heterogeneous Rh/C if my homogeneous catalyst keeps dying? A: Yes, but be warned: Rh/C is more sensitive to poisoning by Sulfur/Amines than homogeneous catalysts because the active sites are directly exposed. However, Rh/C can be filtered, washed, and sometimes regenerated, whereas poisoned homogeneous Rh is usually lost [3].

References
  • Vertex AI Search. (2024). Mechanisms of catalyst poisoning: Adsorption of impurities.
  • Wiley-VCH. (2007). Homogeneous Hydrogenation: Ligand Dissociation and Inhibition.
  • MDPI. (2020).

Technical Support Center: Rhodium(II) Acetate Reaction Kinetics & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Rhodium(II) Acetate Catalyzed Carbenoid Transformations Audience: Process Chemists, Kineticists, Drug Development Researchers

System Overview

Welcome to the Advanced Technical Support Center for Rhodium(II) catalysis. This guide addresses the kinetic intricacies of Rhodium(II) acetate (


) and its derivatives in diazo decomposition, C-H insertion, and cyclopropanation reactions. Unlike simple Arrhenius behavior, these systems exhibit complex dependencies on catalyst electrophilicity, diazo stability, and dimer-monomer equilibria.

The following modules provide root-cause analysis and optimization protocols based on mechanistic rigor.

Module 1: Catalyst Integrity & Active Species

User Issue: My reaction mixture turns from the characteristic emerald green to a dark brown/black precipitate before conversion is complete.

Root Cause Analysis: This "Green-to-Black" transition indicates the collapse of the active Rh(II) dimer framework into catalytically inactive Rh(0) colloids or clusters. This usually occurs when the rate of diazo decomposition (carbene formation) exceeds the rate of the subsequent transfer step (insertion/cyclopropanation), leading to "carbene starvation" at the metal center or carbene dimerization, destabilizing the Rh-Rh bond.

Troubleshooting Protocol:

  • Check Diazo Addition Rate:

    • Diagnosis: If the diazo compound accumulates, it can coordinate to the axial sites of the Rh-dimer, altering its electronic state or promoting polymethylene formation.

    • Solution: Implement Slow Addition protocols. Maintain a steady-state concentration of the diazo species close to zero. Use a syringe pump to match the addition rate (

      
      ) to the consumption rate (
      
      
      
      ).
  • Ligand Effects:

    • Insight: Electron-withdrawing ligands (e.g., trifluoroacetate, perfluorobutyrate) increase the electrophilicity of the Rh center, accelerating diazo decomposition but potentially decreasing the stability of the Rh-carbene intermediate.

    • Action: If using

      
      , switch to a more electron-rich catalyst like 
      
      
      
      or
      
      
      (Du Bois catalyst) to stabilize the dimer if decomposition is too rapid [1].

FAQ: Why is there an induction period? An induction period often signals a pre-equilibrium step where the catalyst undergoes ligand exchange (if Lewis bases are present) or where the diazo substrate displaces a solvent molecule from the axial coordination site. In coordinating solvents (MeCN, DMSO), the solvent competes for the axial site (


), inhibiting the initial approach of the diazo compound [2].
Module 2: Kinetic Profiling & Reaction Monitoring

User Issue: I am observing non-linear kinetics and cannot determine the rate-determining step (RDS).

Technical Guidance: Rhodium carbenoid reactions typically follow Michaelis-Menten-like saturation kinetics. The reaction rate depends on the concentration of the catalyst and the diazo precursor, but often shows zero-order dependence on the trapping substrate (alkene/alkane) if the carbene formation is the RDS.

Experimental Protocol: In-Situ Kinetic Analysis

MethodSuitabilityCritical Parameter
In-Situ IR (ReactIR) High Monitor the diazo stretch (~2100 cm⁻¹). Disappearance of this peak correlates directly to

for carbene formation [3].
Gas Volumetry Medium Measures

evolution. Good for initial rates but insensitive to intermediate speciation.
NMR (¹H / ¹⁹F) High Essential for tracking product distribution (chemoselectivity) and identifying catalyst-ligand adducts.

Step-by-Step Determination of RDS:

  • Vary [Catalyst]: Plot

    
     vs. 
    
    
    
    . A linear dependence indicates the catalyst is involved in the RDS.
  • Vary [Substrate]:

Visualization: The Catalytic Cycle & Kinetic Checkpoints

RhodiumCycle Start Rh(II) Dimer (Active Catalyst) DiazoCoord Diazo-Rh Complex (Axial Coordination) Start->DiazoCoord + Diazo (Reversible) Carbene Rh-Carbenoid Intermediate DiazoCoord->Carbene - N2 (Often RDS) Product Functionalized Product Carbene->Product + Substrate (Insertion/Cycloprop.) Dimer Carbene Dimer (Side Product) Carbene->Dimer Low Substrate Conc. or High Diazo Conc. Decomp Rh(0) / Inactive (Catalyst Death) Carbene->Decomp Thermal Instability Product->Start Regeneration

Figure 1: Catalytic cycle of Rh(II) carbenoid transformations. The red arrow indicates the nitrogen extrusion step, which is frequently rate-determining.

Module 3: Optimization & Selectivity Control

User Issue: My reaction yields a mixture of C-H insertion and cyclopropanation products. How do I shift the selectivity?

Optimization Strategy: Selectivity in Rh(II) catalysis is governed by the relative rates of competing pathways (


 vs 

). These rates are heavily influenced by the electronic nature of the bridging ligands and the steric environment of the catalyst.

The "Selectivity Switch" Protocol:

  • Ligand Tuning (Electronic Effects):

    • Electron-Deficient Ligands (e.g.,

      
      ):  Make the metal center more electrophilic. This increases reactivity but lowers selectivity (reacts with the most accessible nucleophile).
      
    • Electron-Rich Ligands (e.g.,

      
      ):  Stabilize the carbene, making it more selective for electron-rich bonds (e.g., tertiary C-H bonds or electron-rich alkenes).
      
  • Concentration Effects:

    • High [Substrate]: Favors intermolecular reactions (cyclopropanation) over intramolecular or solvent-based side reactions.

    • Low [Diazo]: Crucial to prevent carbene dimerization (

      
      ).
      

Data Table: Catalyst Selection Matrix

CatalystLigand TypeReactivityPrimary ApplicationSelectivity Profile

AcetateModerateGeneral PurposeBalanced

TrifluoroacetateHighUnreactive SubstratesLow (High Reactivity)

Du Bois (Tethered)HighC-H InsertionHigh (Chelation Control)

Prolinate (Chiral)TunableAsymmetric InductionHigh (Steric Control)
Module 4: Safety & Scalability

User Issue: We are scaling up to 50g. What are the thermal hazards of the diazo decomposition?

Safety Directive: Diazo compounds are energetic materials.[1] Their decomposition is exothermic and generates nitrogen gas, posing pressurization and thermal runaway risks.

Calorimetry & Hazard Assessment: Before scaling, you must perform Differential Scanning Calorimetry (DSC) to determine the Onset Temperature (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and Enthalpy of Decomposition (

).
  • Critical Thresholds:

    • 
       J/g:  High potential for deflagration.
      
    • 
      :  Process temperature must be at least 20°C below 
      
      
      
      (unless continuous flow is used).

Protocol: Safe Scale-Up

  • Quench Study: Verify that the reaction stops immediately upon cooling (catalyst activity is temp-dependent).

  • Headspace Management: Ensure reactor venting capacity exceeds the maximum theoretical

    
     generation rate.
    
  • Continuous Flow: For large scales, use flow chemistry to minimize the active inventory of diazo compound [4].

Visualization: Troubleshooting Logic Flow

Troubleshooting Problem Issue: Low Yield or Selectivity CheckColor Is Reaction Mixture Black? Problem->CheckColor YesBlack Yes: Catalyst Decomp CheckColor->YesBlack Precipitate NoGreen No: Active Catalyst CheckColor->NoGreen Stays Green/Purple Action1 Decrease Diazo Rate Switch to Rh2(esp)2 YesBlack->Action1 CheckKinetics Check Kinetic Profile (In-Situ IR) NoGreen->CheckKinetics ResultSlow Rate Too Slow CheckKinetics->ResultSlow ResultFast Rate Too Fast (Low Selectivity) CheckKinetics->ResultFast FixSlow Increase Temp Use Rh2(TFA)4 ResultSlow->FixSlow FixFast Lower Temp Use Rh2(cap)4 Dilute Reaction ResultFast->FixFast

Figure 2: Decision tree for diagnosing yield and selectivity issues in Rh(II) catalysis.

References
  • Hansen, J., Davies, H. M. L. (2008). "High Turnover Numbers in Rhodium-Catalyzed C-H Functionalization". Coordination Chemistry Reviews.

  • Adly, F. G., et al. (2016).[2] "Kinetics of Rh(II)-Catalyzed α-Diazo-β-ketoester Decomposition". The Journal of Organic Chemistry.

  • Qu, Z.-W., et al. (2017).[3] "Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation". Accounts of Chemical Research.

  • Green, S. P., et al. (2020). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds". Organic Process Research & Development.

Sources

Validation & Comparative

Comparative Guide: Rhodium(II) Acetate vs. Copper(II) Acetate for Styrene Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost-Precision Tradeoff

In the catalytic cyclopropanation of styrenes with diazo compounds (e.g., ethyl diazoacetate, EDA), the choice between Rhodium(II) Acetate [Rh


(OAc)

]
and Copper(II) Acetate [Cu(OAc)

]
represents a classic decision matrix in process chemistry: Reliability vs. Economy .
  • Rh

    
    (OAc)
    
    
    
    is the "Gold Standard" for discovery and optimization. It offers immediate catalytic activity, higher turnover numbers (TON), and operational simplicity at ambient temperatures.
  • Cu(OAc)

    
      is the "Economical Workhorse." It is orders of magnitude cheaper but acts as a precatalyst. It requires in situ reduction to the active Cu(I) species, necessitating higher temperatures and strict control over induction periods to prevent hazardous diazo accumulation.
    

Verdict: Use Rh for high-value intermediates, rapid screening, and reliable kinetics. Use Cu for cost-sensitive, large-scale manufacturing where reaction engineering can mitigate induction risks.

Part 1: Mechanistic Divergence

Understanding the mechanism is critical for troubleshooting. While both metals mediate carbene transfer, their activation pathways differ fundamentally.

Rhodium(II): The Concerted Lantern

Rhodium acetate exists as a stable dimer with a "lantern" structure. It reacts directly with the diazo compound to form a transient metal-carbene. The reaction is generally accepted to be concerted and asynchronous , meaning the bond formation happens in one step without distinct radical intermediates, preserving the stereochemistry of the alkene (though diastereoselectivity varies).

Copper(II): The Redox Precatalyst (Salomon-Kochi Mechanism)

Copper(II) acetate is technically inactive for cyclopropanation. It must first be reduced to Cu(I) by the diazo compound itself (sacrificial reduction) or an added reductant (e.g., phenylhydrazine). The active Cu(I) species then coordinates the alkene and diazo compound. This induction period is a critical safety parameter; if the diazo compound is added too quickly before the catalyst is active, dangerous accumulation occurs.

Mechanistic Flowchart (Graphviz)

Cyclopropanation_Mechanism cluster_Rh Rhodium(II) Pathway (Direct) cluster_Cu Copper(II) Pathway (Redox Required) Rh_Pre Rh2(OAc)4 (Active Dimer) Rh_Carbene Rh=Carbene Complex Rh_Pre->Rh_Carbene + Diazo - N2 Rh_TS Concerted Transition State Rh_Carbene->Rh_TS + Styrene Rh_TS->Rh_Pre Regeneration Rh_Prod Cyclopropane + N2 Rh_TS->Rh_Prod Cu_Pre Cu(OAc)2 (Precatalyst) Cu_Active Cu(I) Species (Active) Cu_Pre->Cu_Active Induction (Reduction) Cu_Carbene Cu=Carbene Complex Cu_Active->Cu_Carbene + Diazo - N2 Cu_Prod Cyclopropane + N2 Cu_Carbene->Cu_Prod + Styrene Cu_Prod->Cu_Active Regeneration

Caption: Comparative catalytic cycles. Note the critical induction step (red arrow) in the Copper pathway, absent in Rhodium.

Part 2: Performance Metrics & Data

The following data compares the reaction of Styrene + Ethyl Diazoacetate (EDA) under optimized conditions for each catalyst.

MetricRh

(OAc)

Cu(OAc)

Analysis
Yield 85 - 95% 60 - 80%Rh minimizes carbene dimerization (fumarate formation) due to faster substrate capture.
Diastereoselectivity (trans:cis) ~1.5:1 to 2:1 ~1.3:1 to 1.8:1Both favor trans (anti) isomers due to steric approach, but acetate ligands are small and offer poor stereocontrol compared to chiral ligands (e.g., Rh

(DOSP)

).
Temperature 20°C - 40°C 60°C - 80°CCu requires heat to maintain the Cu(I) cycle and overcome activation barriers.
Catalyst Loading 0.1 - 1.0 mol%1.0 - 5.0 mol%Rh has a significantly higher Turnover Frequency (TOF).
Induction Period NegligibleSignificant Cu requires visual monitoring (color change) before full diazo addition.
Cost (approx.) High (~$400/g)Low (~$0.50/g)Cu is the clear winner for multi-kilogram scale-up if yield loss is acceptable.

Key Insight: While Rhodium gives better yields, the diastereoselectivity for acetate ligands is poor for both.[1] If high stereocontrol is required, neither acetate salt is sufficient; you must switch to chiral ligands (e.g., Evans' bis(oxazoline) for Cu or Doyle's carboxamidates for Rh).

Part 3: Experimental Protocols

Protocol A: Rhodium(II) Acetate Method (High Reliability)

Best for: Small scale (<10g), valuable substrates, or initial screening.

Materials:

  • Styrene (1.0 equiv, 10 mmol)

  • Rh

    
    (OAc)
    
    
    
    (0.5 mol%, 0.05 mmol)
  • Ethyl Diazoacetate (EDA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under N

    
    . Add Rh
    
    
    
    (OAc)
    
    
    (green solid) and Styrene in DCM (20 mL).
  • Visual Check: The solution will be green/blue-green.

  • Addition: Dissolve EDA in DCM (10 mL). Load into a syringe pump.

  • Reaction: Add EDA solution very slowly (over 4–6 hours) at room temperature.

    • Why? Keeping diazo concentration low prevents it from reacting with itself to form diethyl fumarate/maleate.

  • Observation: Nitrogen gas evolution (bubbling) should be immediate and steady.

  • Workup: Once addition is complete and bubbling ceases, concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Copper(II) Acetate Method (Cost-Effective)

Best for: Large scale (>50g), robust substrates, budget constraints.

Materials:

  • Styrene (3.0 - 5.0 equiv) Note: Excess alkene is often used to stabilize the active Cu species and improve yield.

  • Cu(OAc)

    
     (2.0 mol%)
    
  • Ethyl Diazoacetate (EDA) (1.0 equiv)

  • Toluene or 1,2-Dichloroethane (DCE)

Workflow:

  • Setup: Flame-dry flask under N

    
    . Add Cu(OAc)
    
    
    
    and excess Styrene in Toluene.
  • Activation (Critical): Heat the mixture to 80°C - 90°C .

    • Trustworthiness Check: Add a small portion (~5%) of the EDA solution rapidly.

    • Wait: Watch for a color change from blue/green (Cu-II) to a brownish/colorless suspension (Cu-I) and the onset of N

      
       evolution. Do not proceed until this occurs. 
      
  • Addition: Once the catalyst is active (bubbling observed), begin slow addition of the remaining EDA over 8–10 hours.

  • Monitoring: Maintain reflux. If bubbling stops, the catalyst may have oxidized back to Cu(II) or decomposed.

  • Workup: Filter through a celite plug to remove copper salts. Concentrate and purify.

Part 4: Strategic Selection Guide

Use the following logic to select your catalyst:

  • Is the substrate precious (> $100/g)?

    • YES: Use Rh

      
      (OAc)
      
      
      
      .[2][3][4][5] The yield boost (10-20%) outweighs the catalyst cost.
  • Is the reaction temperature limited (e.g., thermal instability)?

    • YES: Use Rh

      
      (OAc)
      
      
      
      .[2][3][4][5] It works at RT.[6] Cu generally requires heat.
  • Are you scaling up to >1 kg?

    • YES: Use Cu(OAc)

      
        (or Cu-triflate). The cost savings are massive, and the induction period can be managed with engineering controls.
      
  • Do you need >90% diastereoselectivity?

    • NEITHER. Switch to Rh

      
      (DOSP)
      
      
      
      or Cu(OTf)
      
      
      + Chiral Bis(oxazoline)
      . Acetates are non-selective background catalysts.

References

  • Doyle, M. P., et al. (1993). "Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides." Journal of the American Chemical Society, 115(22), 9968–9978.

  • Salomon, R. G., & Kochi, J. K. (1973).[7] "Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination." Journal of the American Chemical Society, 95(10), 3300–3310.

  • Evans, D. A., et al. (1991). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society, 113(2), 726–728.

  • Maas, G. (2009). "Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds." Chemical Society Reviews, 38, 3486-3506. (Includes comparative data on Rh/Cu).

Sources

Comparative Efficiency Guide: Chiral Rhodium(II) Carboxylate Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of chiral rhodium(II) carboxylate catalysts, designed for researchers optimizing asymmetric carbene transfer reactions.

Executive Summary: The "Ligand Wall" Paradigm

In asymmetric rhodium(II) catalysis, efficiency is not merely a function of turnover number (TON) but of molecular recognition . The dirhodium paddlewheel core (


) acts as a Lewis acidic scaffold, but the selectivity is dictated by the ligand sphere—specifically, how the ligands construct a "chiral wall" around the axial coordination site where the metal carbene forms.

This guide contrasts the two dominant classes of chiral carboxylates:

  • The Davies Class (Sulfonylprolinates):

    
    . Characterized by 
    
    
    
    symmetry and "universal" applicability in donor/acceptor carbene chemistry.
  • The Hashimoto Class (Phthalimido amino acids):

    
    , 
    
    
    
    .[1] Characterized by a "chiral crown" conformation, offering superior performance for sterically demanding or ortho-substituted substrates and achieving ultra-high TONs.

Catalyst Performance Analysis

Asymmetric Cyclopropanation

The choice between Davies and Hashimoto catalysts often depends on the steric profile of the diazo precursor.

Benchmark Reaction: Cyclopropanation of styrene with aryldiazoacetates.

CatalystLigand TypeSubstrate PreferenceEfficiency Notes


-Dodecylbenzenesulfonyl prolinate
Standard Aryldiazoacetates (e.g., phenyl)The Generalist. Excellent for intermolecular reactions with simple donor/acceptor carbenes. High diastereoselectivity (>20:1 dr) and enantioselectivity (>90% ee) for para- or meta-substituted aryldiazoacetates.

Phthaloyl-adamantyl glycineOrtho-substituted Aryldiazoacetates The Specialist. When the diazoaryl ring has ortho substituents (steric clash), DOSP fails (low ee). PTAD maintains >90% ee due to a more open yet rigid chiral pocket.

Phthaloyl-tert-leucine

-Alkyl-

-diazoesters
The Steric Commander. Superior for bulky diazo compounds where DOSP activity drops. Adopts a "chiral crown" shape that blocks one face entirely.
C-H Functionalization (Site Selectivity & TON)

Recent advancements have shifted focus to ultra-low loading efficiency.

Benchmark Reaction: C-H insertion into Cyclohexane (Solvent quantity).[2]

CatalystLoading (mol%)Yield% eeTurnover Number (TON)

1.050-70%85-90%~50 - 100

0.180-90%90-95%~1,000

0.001 94% 95% >500,000

Insight:


 (Tetraphenyl-phthaloyl-tert-leucine) represents the pinnacle of efficiency. Its bulky structure prevents catalyst dimerization and degradation, allowing for industrial-scale turnover numbers that simple prolinates cannot match.

Mechanistic Visualization

Catalyst Selection Logic

The following decision tree assists in selecting the optimal catalyst based on substrate sterics and reaction type.

CatalystSelection Start Substrate Analysis RxnType Reaction Type? Start->RxnType Cyclo Cyclopropanation RxnType->Cyclo CHIns C-H Insertion RxnType->CHIns DiazoSub Diazo Substituent? Cyclo->DiazoSub CHSub C-H Substrate? CHIns->CHSub Standard Para/Meta-Aryl DiazoSub->Standard Ortho Ortho-Aryl / Bulky DiazoSub->Ortho RhDOSP Rh2(S-DOSP)4 (Standard Efficiency) Standard->RhDOSP RhPTAD Rh2(S-PTAD)4 (Steric Specialist) Ortho->RhPTAD Activated Activated (Benzylic/Allylic) CHSub->Activated Unactivated Unactivated (Alkanes) CHSub->Unactivated Activated->RhDOSP RhTPPTTL Rh2(S-TPPTTL)4 (High TON / Ultra-Low Loading) Unactivated->RhTPPTTL

Figure 1: Decision matrix for selecting rhodium carboxylate catalysts based on substrate sterics and electronic activation.

The Catalytic Cycle

Understanding the rate-determining step (Nitrogen Extrusion) is critical for protocol design.

CatalyticCycle Rh_Cat Rh2(L)4 (Active Catalyst) Complex Diazo-Rh Complex (Pre-equilibrium) Rh_Cat->Complex + Diazo TS_N2 Transition State (-N2 Extrusion) Complex->TS_N2 RDS Carbene Rh-Carbene (Electrophilic Species) TS_N2->Carbene - N2 Insertion Substrate Approach (Enantio-determining) Carbene->Insertion + Substrate Product Product Release Insertion->Product Product->Rh_Cat Regeneration

Figure 2: General catalytic cycle. Note that for bulky catalysts like TPPTTL, the regeneration step is rapid, preventing catalyst resting-state aggregation.

Validated Experimental Protocol

Protocol: High-Efficiency C-H Functionalization of Cyclohexane

Objective: Achieve high turnover (>100,000) using


.
Source:  Adapted from Davies group methodologies optimizing Hashimoto-style ligands.

Reagents:

  • Catalyst:

    
     (Tetrakis[1-(triphenylmethyl)imidazolidin-2-one-4-carboxylate]dirhodium).
    
  • Substrate: Cyclohexane (used as solvent).[2]

  • Carbene Precursor: Methyl 4-(bromo)phenyldiazoacetate.

Step-by-Step Workflow:

  • Catalyst Stock Solution: Dissolve

    
     (1.0 mg) in dry dichloromethane (10 mL). This allows for precise micropipetting of low mol% loadings.
    
  • Reaction Setup:

    • Flame-dry a 25 mL Schlenk flask under argon.

    • Add Cyclohexane (5.0 mL, excess/solvent).

    • Add the Catalyst Stock solution calculated to reach 0.001 mol% relative to the diazo compound.

  • Diazo Addition (Critical Control Point):

    • Dissolve the diazoacetate (1.0 mmol) in Cyclohexane (5 mL).

    • Self-Validation Check: Ensure the reaction flask is at reflux (

      
      C) or elevated temp (
      
      
      
      C) before addition to ensure immediate
      
      
      extrusion.
    • Add the diazo solution via syringe pump over 2 hours . Why? Slow addition keeps the steady-state concentration of the carbene low, preventing carbene dimerization (a major side reaction).

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Analysis:

    • Determine %ee via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Determine Yield via NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

References

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417–424. Link

  • Hashimoto, T., et al. (2009). "Enantioselective Cyclopropanation with Rh(II) Phthalimido Carboxylates." Journal of the American Chemical Society, 131(15), 5360–5361. Link

  • Quinlan, R. W., et al. (2019). "Ultra-High Turnover Numbers in Dirhodium-Catalyzed C-H Functionalization." Journal of the American Chemical Society, 141(4), 1435–1440. Link

  • Adly, F. G., et al. (2016). "Structure and Enantioselectivity of Rhodium(II) Carboxylate Catalysts." Chemistry - A European Journal, 22(34), 11993-12005. Link

Sources

comparative study of rhodium catalysts for aziridination of olefins

[1][2]

Executive Summary

The aziridination of olefins via nitrene transfer is a pivotal transformation in drug development, providing direct access to complex amine scaffolds and vicinal diamines. While copper and ruthenium catalysts exist, Dirhodium(II) paddlewheel complexes remain the gold standard due to their tunable electronics, superior functional group tolerance, and established stereospecificity.

This guide objectively compares the three dominant classes of Rh(II) catalysts used in aziridination:

  • Rh

    
    (OAc)
    
    
    (The Baseline):
    Cost-effective for simple substrates.
  • Rh

    
    (esp)
    
    
    (The Du Bois Catalyst):
    The high-turnover workhorse for difficult, intermolecular, or valuable substrates.[1]
  • Rh

    
    (DOSP)
    
    
    / Rh
    
    
    (NTTL)
    
    
    (The Chiral Specialists):
    Essential for enantioselective intermolecular applications.

Mechanistic Foundation: The Rhodium-Nitrene Species

Understanding the mechanism is critical for catalyst selection. The reaction proceeds via a transient Rh-Nitrene species generated from an oxidant/amine precursor (e.g., iminoiodinanes or sulfamates + hypervalent iodine).

Catalytic Cycle & Pathway Divergence

The electrophilicity of the Rh-nitrene intermediate dictates reactivity.

  • Concerted Pathway: favored by electron-rich olefins and singlet nitrenes (stereospecific).

  • Stepwise Radical Pathway: favored by electron-deficient catalysts or sterically encumbered substrates (loss of stereospecificity).

RhodiumAziridinationStartRh(II) Dimer(Catalyst)RhNitreneRh-Nitrene Intermediate[Rh=N-R]Start->RhNitrene Oxidative Addition(- PhI, - AcOH)OxidantNitrene Source(PhI=NR or H2NSO3R + PhI(OAc)2)Oxidant->RhNitreneTSTransition State(Electrophilic Attack)RhNitrene->TS + OlefinOlefinOlefin SubstrateOlefin->TSTS->Start Catalyst RegenerationAziridineAziridine ProductTS->Aziridine Ring Closure

Figure 1: Generalized catalytic cycle for Rh(II)-catalyzed nitrene transfer. The stability of the Rh-Nitrene species determines turnover number (TON).

Comparative Analysis of Catalyst Classes

Class A: Simple Carboxylates (Rh (OAc) , Rh (oct) )
  • Profile: Electronically neutral, sterically open.

  • Best For: Simple, electron-rich olefins (styrenes) where the olefin is used in large excess.[2][3]

  • Limitations: Susceptible to ligand exchange with carboxylic acids generated during the reaction (if using PhI(OAc)

    
    ), leading to catalyst degradation.
    
  • Verdict: Use for initial screening or when the substrate is cheap and abundant.

Class B: Chelated Dicarboxylates (Rh (esp) )
  • Profile: The "Du Bois" catalyst.[1] Features a tethered

    
    -tetramethyl-1,3-benzenedipropionic acid ligand.[4]
    
  • Mechanism of Superiority: The chelating ligand creates a rigid cage that prevents ligand dissociation. This allows the catalyst to survive the oxidative conditions required for in situ nitrene generation.

  • Best For:

    • Intramolecular Aziridination: Converting carbamates/sulfamates to bicyclic aziridines.

    • Limiting Substrate: When the olefin is the precious material (1:1 stoichiometry).

  • Verdict: The industry standard for complex molecule synthesis.

Class C: Chiral Carboxylates/Carboxamidates (Rh (DOSP) , Rh (NTTL) )
  • Profile: Bulky chiral ligands (Davies' prolinates or Hashimoto's phthalimides).

  • Best For: Enantioselective intermolecular aziridination.

  • Verdict: Required when absolute stereochemistry cannot be set by the substrate.

Performance Data Matrix
FeatureRh

(OAc)

Rh

(esp)

Rh

(S-DOSP)

Ligand Type Monodentate AcetateChelating DicarboxylateChiral Prolinate
Stability (Oxidative) Low (Ligand exchange)High (Resists exchange)Moderate
Typical Loading 2 – 5 mol%0.1 – 2 mol% 1 – 2 mol%
Nitrene Source Compatibility PhI=NTs (Pre-formed)Sulfamate + PhI(OPiv)

(In situ)
Aryl sulfonyl carbamates
Stereospecificity High (Concerted)Moderate to HighHigh (Enantioselective)
Cost LowHighHigh
Key Reference Müller et al. [1]Du Bois et al.[1] [2,3]Davies et al. [4]

Decision Framework: Selecting the Right Catalyst

Do not default to Rh


CatalystSelectionStartStart: Define SubstrateIsChiralNeed Enantioselectivity?Start->IsChiralUseChiralUse Rh2(S-DOSP)4or Rh2(S-NTTL)4IsChiral->UseChiralYesIsIntraIntramolecular?(Tethered Amine)IsChiral->IsIntraNoUseEspUse Rh2(esp)2(High Stability)IsIntra->UseEspYesIsPreciousIs Olefin Precious?(Limiting Reagent)IsIntra->IsPreciousNoUseEsp2Use Rh2(esp)2(High Turnover)IsPrecious->UseEsp2YesUseOAcUse Rh2(OAc)4(Cost Effective)IsPrecious->UseOAcNo (Excess Olefin OK)

Figure 2: Strategic decision tree for catalyst selection based on reaction type and substrate constraints.

Experimental Protocol: Intramolecular Aziridination

Standardized protocol for the conversion of a sulfamate ester to a bicyclic aziridine using Rh


Reagents
  • Substrate: Alkyl sulfamate ester (R-O-SO

    
    NH
    
    
    ).
  • Catalyst: Rh

    
    (esp)
    
    
    (0.01 equiv).
  • Oxidant: PhI(OAc)

    
     (1.1 - 1.4 equiv). Note: PhI(OPiv)
    
    
    is superior for solubility in non-polar solvents.
  • Base: MgO (2.3 equiv) or Al

    
    O
    
    
    . Crucial for neutralizing acetic acid byproducts.
  • Solvent: CH

    
    Cl
    
    
    or Benzene (0.1 M).
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under N

    
    .
    
  • Charging: Add MgO (2.3 equiv), Rh

    
    (esp)
    
    
    (1 mol%), and the sulfamate substrate.
  • Solvation: Add CH

    
    Cl
    
    
    (to 0.1 M concentration).
  • Oxidant Addition: Add PhI(OAc)

    
     (1.1 equiv) in one portion.
    
    • Observation: The solution should turn a distinct green/purple color (active Rh species) and eventually fade to orange/red upon completion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with p-anisaldehyde; aziridines often streak on silica).

  • Workup: Filter the suspension through a pad of Celite to remove MgO and Rh residues. Rinse with CH

    
    Cl
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash chromatography. Note: Aziridines are sensitive to acid; add 1% Et

    
    N to the eluent.
    
Troubleshooting Guide
ProblemRoot CauseSolution
Low Conversion Catalyst poisoning by acidIncrease MgO loading; switch to PhI(OPiv)

(pivalate is less acidic).
Ligand Exchange Use of Rh

(OAc)

in slow reactions
Switch to Rh

(esp)

. The chelating ligand prevents exchange.
Ring Opening Silica gel acidityDeactivate silica with 1-5% Triethylamine during purification.

References

  • Müller, P., et al. (1996). "Rhodium(II)-catalyzed aziridination of olefins with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane." Tetrahedron.

  • Espino, C. G., & Du Bois, J. (2001). "A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition.

  • Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). "Expanding the Scope of C-H Amination through Catalyst Design." Journal of the American Chemical Society.

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature.

  • Zalatan, D. N., & Du Bois, J. (2008). "Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C-H Amination." Journal of the American Chemical Society.

Strategic Industrial Guide: Cost-Benefit Analysis of Rhodium(II) Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rhodium Paradox

In industrial organic synthesis, Rhodium(II) acetate dimer, Rh


(OAc)

, represents a classic economic paradox. With spot prices for rhodium frequently exceeding $300/g (fluctuating significantly with automotive demand), it is among the most expensive reagents in the pharmacopeia. However, its cost-benefit ratio often surpasses that of "cheap" base metals (Copper, Iron) when applied to high-value intermediates.

This guide objectively analyzes why the high upfront cost of Rhodium is often justified by its Turnover Number (TON) , chemoselectivity , and recyclability . We compare it directly against Copper(I/II) alternatives and advanced Rhodium variants like Rh


(esp)

.

Technical Mechanism: The Lantern Structure

To understand the value proposition, one must understand the unique architecture of the catalyst. Rh


(OAc)

features a "lantern" or "paddlewheel" structure where four acetate ligands bridge two rhodium atoms (Rh-Rh bond).

Why this matters for cost:

  • One-Electron Oxidation Stability: The dirhodium core stabilizes reactive carbenoid intermediates that would decompose with other metals.

  • Tunability: The acetate ligands can be exchanged for chiral carboxylates or carboxamidates, allowing for high enantioselectivity without changing the metal core.

Visualization: Catalytic Cycle of Carbenoid Insertion

The following diagram illustrates the mechanism that drives the high efficiency (high TON) of Rhodium catalysts compared to alternatives.

RhodiumCycle Rh_Start Rh₂(OAc)₄ (Active Catalyst) Complex Rh-Diazo Complex Rh_Start->Complex Coordination Diazo Diazo Precursor (N₂=CR₁R₂) Diazo->Complex N2_Loss N₂ Release (Irreversible Step) Complex->N2_Loss Carbenoid Rh=C(R₁R₂) Carbenoid (Electrophilic Species) Complex->Carbenoid -N₂ Insertion C-H Insertion / Cyclopropanation Carbenoid->Insertion + Substrate Substrate Substrate (C-H or C=C) Substrate->Insertion Product Functionalized Product + Regenerated Catalyst Insertion->Product Product->Rh_Start Cycle Complete

Figure 1: The catalytic cycle of Rh(II) carbenoid transformations. The stability of the Rh=C species minimizes side reactions (dimerization), maximizing yield per mole of Rh.

Comparative Analysis: Rhodium vs. Alternatives

The following data synthesizes industrial performance metrics for a standard intramolecular C-H insertion (e.g., synthesis of lactams or sulfamates).

Table 1: Performance Matrix
MetricRh

(OAc)

(Standard)
Cu(OTf)

/ Ligand (Alternative)
Rh

(esp)

(Advanced)
Metal Cost (Approx) High (~$350/g)Low (<$1/g)Very High (Premium Synthesis)
Typical Loading 1.0 - 2.0 mol%5.0 - 10.0 mol%0.15 - 0.5 mol%
Yield (Complex Substrate) 85 - 95%40 - 60%90 - 98%
Chemoselectivity Excellent (Prefers C-H over H₂O)Moderate (Water sensitive)Superior (Robust)
Turnover Frequency (TOF) HighLowVery High
Recyclability High (>90% recovery)Low (Often discarded)High (Stable structure)
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • The Loading Factor: While Rhodium is ~300x more expensive than Copper, the required loading for Rh

    
    (esp)
    
    
    
    is often 20-50x lower than Copper systems to achieve comparable conversion.
  • The "Cost of Failure": In late-stage drug development, the substrate often costs $5,000 - $10,000/kg. A 40% yield drop using Copper (due to poor selectivity) costs far more in lost substrate than the price of the Rhodium catalyst.

  • Advanced Variants: Rh

    
    (esp)
    
    
    
    (Du Bois' catalyst) utilizes a tethered dicarboxylate ligand that prevents ligand exchange. This stability allows it to operate at extremely low loadings (0.15 mol%), often making it cheaper per reaction kilogram than the generic Rh
    
    
    (OAc)
    
    
    .

Economic Viability & Recycling Protocol

The economic feasibility of Rhodium hinges on recovery . Unlike Copper, which is treated as a consumable, Rhodium is an asset.[1]

The "Effective Cost" Equation


Note: 0.85 represents the typical refining return rate (refiners charge ~15% fees).
Protocol: Industrial Rhodium Recovery (Hydrometallurgical)

Objective: Recover >90% Rhodium from homogeneous reaction mixtures.

  • Quench & Concentration:

    • Upon reaction completion, remove solvent via rotary evaporation.

    • Redissolve crude residue in minimal Dichloromethane (DCM).

  • Precipitation (The Critical Step):

    • Add Thiourea (3 equivalents relative to Rh) and heat to 40°C for 1 hour. This breaks the acetate cage and forms a cationic Rh-thiourea complex.

    • Add water to the organic phase. The Rh-thiourea complex is highly water-soluble, while the organic product remains in DCM.

  • Extraction:

    • Separate the aqueous layer (bright red/orange).

    • Wash the organic layer 2x with water to capture residual Rh.

  • Re-formation (Optional for reuse):

    • The aqueous Rh stream is treated with NaOH/Ethanol and refluxed to regenerate Rhodium hydroxide/oxide, which can be converted back to Rh

      
      (OAc)
      
      
      
      via acetic acid reflux.
    • Alternatively: Ship the concentrated aqueous precipitate to a refiner (e.g., Johnson Matthey, Heraeus).

Decision Framework: When to Use Rhodium?

Use this logic flow to determine if Rhodium Acetate is the correct choice for your specific application.

DecisionTree Start Start: Catalyst Selection Q1 Is the substrate value > $500/kg? Start->Q1 Q2 Is the reaction enantioselective? Q1->Q2 Yes Q3 Is the transformation simple (e.g., Cyclopropanation of Styrene)? Q1->Q3 No Q2->Q3 No UseRh USE RHODIUM (Rh₂(OAc)₄ or Rh₂(esp)₂) Q2->UseRh Yes (Rh is superior for chiral induction) Q3->UseRh No (Complex C-H Insertion) UseCu USE COPPER (Cu(OTf)₂ + Box Ligand) Q3->UseCu Yes (Cu is sufficient)

Figure 2: Strategic decision tree for selecting between Rhodium and Copper based on substrate value and reaction complexity.

Experimental Protocol: Comparative Screen

To validate the cost-benefit for your specific substrate, perform this standardized head-to-head screen.

Safety Note: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.

Step-by-Step Methodology

A. Rhodium Condition (The Benchmark)

  • Dissolve Substrate (1.0 equiv) and Rh

    
    (OAc)
    
    
    
    (0.01 equiv, 1 mol%) in anhydrous DCM (0.2 M).
  • Bring to reflux (40°C).

  • Slowly add Diazo Donor (1.2 equiv) dissolved in DCM over 2 hours using a syringe pump. Slow addition is critical to prevent diazo dimerization.

  • Monitor by TLC/LCMS.

  • Metric: Calculate Isolated Yield and Diastereomeric Ratio (dr).

B. Copper Condition (The Low-Cost Alternative)

  • Dissolve Substrate (1.0 equiv) and Cu(OTf)

    
      (0.05 equiv, 5 mol%) in anhydrous DCM.
    
  • Add Bis(oxazoline) Ligand (0.06 equiv) if chirality is needed; stir 30 mins to complex.

  • Bring to reflux.

  • Slowly add Diazo Donor (1.2 equiv) over 2 hours.

  • Metric: Calculate Isolated Yield and dr.

C. Data Interpretation Calculate the Cost of Goods (COGS) for both:

  • Rh COGS: (Cost of Catalyst + Cost of Substrate lost to byproducts) / Yield.

  • Cu COGS: (Cost of Catalyst + Cost of Substrate lost to byproducts) / Yield.

Result: If the Rhodium yield is >15% higher than Copper, the Rhodium process is usually cheaper overall for high-value substrates due to the preservation of the substrate mass.

References

  • Infinity Market Research. (2024). Rhodium Catalyst Market Size, Growth, Trends, Report 2032. Retrieved from

  • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. Retrieved from

  • Hansen, J., et al. (2009). Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C-H Amination. Journal of the American Chemical Society. Retrieved from

  • BenchChem. (2025).[2][3] Performance Evaluation of Rhodium vs Copper Catalysts for Cyclopropanation. Retrieved from

  • Trading Economics. (2026). Rhodium Price - Historical Data and Forecasts. Retrieved from

  • Strategic Metals Invest. (2026). Rhodium Price Forecast and Industrial Applications. Retrieved from

Sources

Comparative Guide: Rhodium(II) Acetate vs. Iron-Porphyrin Catalysts in Carbene Transfer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Rhodium(II) acetate (


)  has served as the "gold standard" for carbene transfer reactions (cyclopropanation, C-H insertion, and ylide formation) due to its high turnover frequencies and predictable concerted mechanism. However, its high cost, toxicity, and susceptibility to Lewis-basic poisoning have driven the resurgence of Iron-based catalysts , particularly Iron(III) porphyrins (e.g., Fe(TPP)Cl) and engineered heme-enzymes.

The Verdict:

  • Choose Rhodium(II) for rapid screening of electron-rich olefins, tertiary C-H insertion, and reactions requiring high diastereocontrol (with chiral ligands) in non-coordinating solvents.

  • Choose Iron-Based Systems when working with Lewis-basic substrates (amines/sulfides), requiring primary C-H functionalization (enzymatic Fe), or targeting sustainable, low-cost process scale-up.

Mechanistic Divergence & Catalyst Architecture

To evaluate substrate tolerance, one must understand the active species. Rhodium operates via a concerted electrophilic pathway, whereas Iron often traverses radical manifolds, altering its sensitivity to steric and electronic factors.

The Active Species[1]
  • Rhodium (

    
    ):  The lantern-shaped dirhodium core creates a transient, highly electrophilic metal-carbene. It is a "soft" Lewis acid.
    
  • Iron (

    
    ):  Iron porphyrins form an Iron-Carbene (ferryl-like species). Depending on the spin state (singlet vs. triplet), the reaction may proceed via a radical stepwise mechanism, allowing it to bypass steric constraints that hinder the concerted Rh pathway.
    
Mechanistic Pathway Diagram[2]

CatalyticCycle cluster_Rh Rhodium (Concerted) cluster_Fe Iron (Radical/Stepwise) Diazo Diazo Precursor (N2=CR2) Rh_Cat Rh2(OAc)4 Diazo->Rh_Cat Fe_Cat Fe(TPP)Cl Diazo->Fe_Cat Rh_Carbene Rh=CR2 (Electrophilic) Rh_Cat->Rh_Carbene -N2 Rh_TS Concerted Asynchronous TS Rh_Carbene->Rh_TS + Substrate Rh_Prod Product (Retained Stereochem) Rh_TS->Rh_Prod Rh_Prod->Rh_Cat Regeneration Fe_Carbene Fe=CR2 (Radical Character) Fe_Cat->Fe_Carbene -N2 Fe_Rad Radical Intermediate Fe_Carbene->Fe_Rad + Substrate Fe_Prod Product (Mixed Stereochem) Fe_Rad->Fe_Prod Ring Closure/Rebound Fe_Prod->Fe_Cat Regeneration

Figure 1: Mechanistic comparison. Note the radical intermediate in the Iron pathway, which allows for different reactivity profiles compared to the concerted Rhodium path.

Substrate Tolerance Analysis

Lewis Basic Heteroatoms (Amines, Thioethers)
  • Rhodium Failure Mode: Free amines and sulfides are strong Lewis bases that coordinate axially to the Rh-Rh core. This "poisons" the catalyst by blocking the site required for diazo decomposition.

    • Workaround: Amines must be protected (e.g., N-Boc, N-Ts) or the catalyst loading must be increased significantly.

  • Iron Advantage: Iron porphyrins (specifically Fe(TPP)Cl) are significantly more robust to Lewis bases. In fact, N-H insertion with iron catalysts is often more efficient because the amine coordination does not irreversibly shut down the catalytic cycle.

    • Data Point: In the cyclopropanation of styrene, adding 1 equivalent of pyridine shuts down

      
       (<5% yield), whereas Fe(TPP)Cl retains >60% activity [1].
      
C-H Bond Strength & Sterics
  • Rhodium: Excellent for activated benzylic or allylic C-H bonds and tertiary C-H sites (electron-rich). It struggles with unactivated primary C-H bonds due to lack of electrophilicity.[1]

  • Iron (Biocatalytic): Engineered variants (e.g., P450s, YfeX) can functionalize primary C-H bonds. The protein scaffold enforces proximity, overcoming the high bond dissociation energy (BDE).

  • Iron (Synthetic): Synthetic iron porphyrins generally mirror Rhodium's preference for activated bonds but often with lower diastereoselectivity (dr) due to the radical intermediate allowing bond rotation.

Comparative Data Summary
FeatureRhodium Acetate (

)
Iron Porphyrin (Fe(TPP)Cl)
Primary Mechanism Concerted AsynchronousStepwise / Radical
Lewis Base Tolerance Poor (Poisoned by amines/sulfides)Good (Tolerates free amines)
Diazo Decomposition Very Fast (Risk of dimerization)Slower (Controlled release)
C-H Insertion Scope

Tunable (Enzymes:

accessible)
Stereocontrol High (Retains alkene geometry)Variable (Radical scrambling possible)
Cost / Toxicity High / HighLow / Low

Experimental Protocols

"Head-to-Head" Screening Workflow

Use this protocol to determine the optimal metal for your specific substrate.

Reagents:

  • Substrate: 1.0 equiv (e.g., Styrene or functionalized alkene).

  • Diazo Source: Ethyl Diazoacetate (EDA), 1.2 equiv. Caution: EDA is potentially explosive.

  • Solvent: Dichloromethane (DCM) for Rh; DCM or Toluene for Fe.

Step-by-Step Methodology:

  • Preparation: Flame-dry two 10 mL Schlenk tubes under Argon.

  • Catalyst Loading:

    • Tube A (Rh): Add

      
       (1 mol%, 4.4 mg per mmol substrate).
      
    • Tube B (Fe): Add Fe(TPP)Cl (2 mol%, 14 mg per mmol substrate) + 10 mol% AgSbF6 (optional activator for chloride abstraction).

  • Substrate Addition: Dissolve 1.0 mmol substrate in 2 mL anhydrous DCM and add to each tube.

  • Slow Addition (Critical): Dissolve EDA (1.2 mmol) in 1 mL DCM. Using a syringe pump, add the diazo solution to the catalyst mixture over 1 hour at room temperature.

    • Why? Fast addition causes diazo dimerization (formation of fumarates/maleates) rather than carbene transfer to the substrate.

  • Monitoring: Stir for an additional 2 hours. Monitor via TLC or GC-MS.

    • Success Indicator: Disappearance of the characteristic yellow diazo color and evolution of

      
       gas.
      
  • Quench & Analysis: Filter through a short plug of silica/celite to remove metal residues. Analyze crude ratio via 1H NMR using an internal standard (e.g., mesitylene).

Handling "Poisonous" Substrates (Amines)

If your substrate contains a free amine:

  • For Rh: Pre-mix the substrate with 1.1 equiv of

    
     to complex the amine before adding the catalyst.
    
  • For Fe: Run the reaction without protection; if yield is low, increase temperature to 40°C.

Decision Matrix

Use this logic flow to select the correct catalyst system for your drug discovery campaign.

DecisionTree Start Start: Substrate Analysis Q1 Contains Free Amine/Sulfide? Start->Q1 Q2 Target Reaction? Q1->Q2 No (Protected/Neutral) Fe_Path Use Fe(TPP)Cl Q1->Fe_Path Yes (Lewis Basic) Rh_Path Use Rh2(OAc)4 Q2->Rh_Path Cyclopropanation / Tertiary C-H Q2->Fe_Path Scale-up / Cost Sensitive Enz_Path Use Engineered Heme (YfeX) Q2->Enz_Path Primary C-H Insertion

Figure 2: Catalyst Selection Decision Tree.

References

  • Wolf, M. W., & Fasan, R. (2016). Iron-catalyzed C–H insertions: organometallic and enzymatic carbene transfer reactions. National Science Review.

  • Doyle, M. P., et al. (1993).[1] Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society.[1][2]

  • Chen, Y., & Ruppel, J. V., & Zhang, X. P. (2007). Cobalt-catalyzed asymmetric cyclopropanation of electron-deficient olefins. Journal of the American Chemical Society.[1][2] (Comparative mechanistic context).

  • Hock, K. J., et al. (2018).[3] Iron-catalyzed C-H insertions: organometallic and enzymatic carbene transfer reactions. ResearchGate.[4]

  • Werlé, C., & Goddard, R., & Philipps, P. (2016). Iron Porphyrins as Heterogeneous Catalysts for the Cyclopropanation.[4] Molecules.

Sources

Safety Operating Guide

Personal protective equipment for handling Rhodium acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Strategy: The "Why" Before the "Wear"

As researchers, we often categorize Rhodium(II) acetate dimer (


) merely as a "precious metal catalyst." While it lacks the extreme acute toxicity of osmium tetroxide or the flammability of organolithiums, complacency is the primary vector for laboratory accidents.

The safety profile of Rhodium acetate is defined by its status as a Category 2 Irritant (Skin/Eye) and a Specific Target Organ Toxicant (Respiratory Tract) .[1] However, the operational reality is twofold:

  • Health Risk: The fine green powder is easily aerosolized, leading to rapid respiratory sensitization or ocular damage.

  • Economic Risk: Rhodium is currently one of the most expensive metals on earth. Poor handling protocols result in mass-balance errors that are financially disastrous for research budgets.

This guide moves beyond generic SDS recommendations to provide a field-validated containment strategy.

Part 1: The Hierarchy of Defense (PPE Specifications)

Effective protection is not about putting on gear; it is about establishing a barrier system. We utilize a Three-Zone Defense strategy.

Zone 1: Respiratory & Engineering Controls
  • Primary Control: All handling of solid Rhodium acetate must occur inside a certified chemical fume hood.

  • Airflow: Maintain face velocity between 80–100 fpm.

  • Static Control: Rhodium acetate powder is static-prone. Use an anti-static gun or ionizing bar inside the hood during weighing to prevent "particle jump" and subsequent inhalation risk.

Zone 2: Personal Barrier Equipment (PPE)

The following table outlines the specific PPE requirements based on permeation resistance and physical dexterity.

PPE ComponentMaterial SpecificationScientific Rationale
Primary Gloves Nitrile (4 mil) Provides tactile sensitivity for manipulating spatulas and weighing boats.
Secondary Gloves Nitrile (8 mil) or Neoprene Double-gloving is mandatory. The outer layer protects against solvent vehicles (DCM, Toluene) often used with Rh-catalysts, while the inner layer prevents skin contact during doffing.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders. Goggles seal the orbital area against airborne particulates that bypass side shields.
Body Protection Cotton Lab Coat (High-Neck) Synthetic fibers (polyester) can accumulate static charge, attracting Rh-powder to the chest area. Cotton dissipates this charge.
Respiratory N95 (if outside hood) Only required if weighing must occur outside a hood (strongly discouraged).

Part 2: Operational Protocol – Safe Weighing & Transfer

The moment of highest risk is the transfer from the stock container to the reaction vessel. We utilize the "Captive Transfer" method to eliminate environmental exposure.

The Captive Transfer Workflow
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a screw-top jar) to transport the weighing boat.

  • Static Neutralization: Discharge the stock bottle and spatula with an anti-static gun.

  • The "Taco" Technique: Crease the weighing paper or use a diamond-shaped boat. Never use flat paper, which encourages spillage.

  • Solvent Dampening (Optional): If adding to a reaction vessel, pre-wet the vessel walls with the reaction solvent. This captures the powder immediately upon entry, preventing it from puffing back up.

Visualization: The Safe Transfer Logic

RhodiumHandling Start START: Catalyst Required HoodCheck Verify Fume Hood (Flow > 80 fpm) Start->HoodCheck PPE Don PPE: Double Nitrile + Goggles HoodCheck->PPE Static Neutralize Static Charge (Stock Bottle) PPE->Static Weigh Weigh in Draft-Free Zone (Inside Hood) Static->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Use Funnel Clean Wipe Balance & Spatula (Wet Wipe) Transfer->Clean Waste Dispose Wipe as Solid Metal Waste Clean->Waste

Figure 1: The "Captive Transfer" workflow ensures that at no point is the loose powder exposed to the open lab environment or the operator's breathing zone.

Part 3: Decontamination & Waste Management

Disposal of Rhodium acetate requires a bifurcated approach: Safety and Recovery .[1] Unlike organic waste, Rhodium waste is an asset.

The "Wet Wipe" Protocol

Dry sweeping of spilled Rhodium acetate is prohibited as it generates dust.

  • Protocol: Use a Kimwipe dampened with water or methanol to wipe the balance area.

  • Disposal: Place this wipe into a dedicated "Solid Precious Metal Waste" container. Do not throw this in the general trash.

Waste Segregation Streams
Waste TypeContainer LabelDisposal Path
Solid Debris (Gloves, Wipes)"Solid Waste: Heavy Metal Contaminated"Hazardous Waste Incineration
Reaction Mixtures (Liquid)"Liquid Waste: Rhodium Bearing"Precious Metal Reclamation
Stock Bottles (Empty)"Rhodium Residue"Triple rinse with solvent; add rinse to Liquid Waste.

Expert Insight: Many institutions have specific contracts for precious metal recovery. Segregating Rhodium waste often lowers disposal costs because the refiner credits the value of the recovered metal against the processing fee [1].

Part 4: Emergency Response

In the event of exposure, immediate action mitigates long-term sensitization.[1]

  • Ocular Exposure:

    • Mechanism:[1][2][3] Rhodium acetate is acidic in solution (hydrolysis).

    • Action: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention to rule out corneal abrasion.

  • Skin Contact:

    • Action: Remove contaminated gloves immediately. Wash skin with soap and copious water.[2][4][5] Do not use organic solvents (acetone/ethanol) on skin, as they may increase the transdermal absorption of the metal complex.

  • Spill (Powder):

    • Action: Cover spill with wet paper towels to dampen. Scoop up damp material.[1][6] Treat as hazardous waste.

References

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). Rhodium soluble compounds - IDLH. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.